4-Chloro-1-ethoxy-2-nitrobenzene chemical properties
An In-Depth Technical Guide to 4-Chloro-1-ethoxy-2-nitrobenzene Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic organic compound characterized by a benzene ring functionalized with a chloro, an et...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Chloro-1-ethoxy-2-nitrobenzene
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic organic compound characterized by a benzene ring functionalized with a chloro, an ethoxy, and a nitro group. This specific arrangement of an electron-withdrawing nitro group and an electron-donating ethoxy group, along with a reactive chloro substituent, makes it a valuable and versatile intermediate in organic synthesis.[1] Its utility is most pronounced in the construction of more complex molecular architectures through various chemical transformations.
This guide serves as a technical resource for researchers, chemists, and professionals in the field of drug development and materials science. It provides a comprehensive overview of the core chemical and physical properties, established synthesis protocols, reactivity, potential applications, and critical safety and handling information for 4-Chloro-1-ethoxy-2-nitrobenzene. The narrative emphasizes the causality behind its chemical behavior, grounded in authoritative references to ensure scientific integrity.
Section 1: Core Chemical and Physical Properties
The identity and physical characteristics of a compound are fundamental to its application in research and development. The properties of 4-Chloro-1-ethoxy-2-nitrobenzene are summarized below.
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-1-ethoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile precur...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile precursor for the development of a wide range of more complex molecules, including pharmaceuticals and materials with novel electronic properties. The strategic placement of a chloro, an ethoxy, and a nitro group on the benzene ring imparts a unique reactivity profile, governed by the interplay of their electronic and steric effects. This guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of 4-Chloro-1-ethoxy-2-nitrobenzene, offering insights into its synthesis, and spectroscopic signature. While specific experimental data for this exact isomer is limited, this guide synthesizes information from closely related analogues and foundational principles of physical organic chemistry to provide a robust predictive model.
Molecular Structure and Bonding
The molecular structure of 4-Chloro-1-ethoxy-2-nitrobenzene is characterized by a benzene ring substituted with three key functional groups. The IUPAC name designates the substitution pattern on the benzene ring.
Substituent Effects on the Aromatic Ring
The electronic properties of the benzene ring are significantly influenced by the attached substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1] Conversely, the ethoxy group (-OCH₂CH₃) is an electron-donating group through resonance, activating the ring towards electrophilic substitution. The chlorine atom (-Cl) is an electronegative group that withdraws electron density through the inductive effect, but it can also donate electron density through resonance. Overall, halogens are considered deactivating but ortho-, para-directing in electrophilic aromatic substitution.
The interplay of these electronic effects in 4-Chloro-1-ethoxy-2-nitrobenzene dictates its chemical behavior. The powerful electron-withdrawing nitro group is expected to be the dominant influence, rendering the aromatic ring electron-deficient and susceptible to nucleophilic attack.
Molecular Geometry and Bond Parameters
The ethoxy group introduces conformational flexibility due to rotation around the C-O single bonds. The preferred conformation will be the one that minimizes steric hindrance.
Table 1: Predicted Bond Parameters for 4-Chloro-1-ethoxy-2-nitrobenzene
Bond
Predicted Bond Length (Å)
Predicted Bond Angle (°)
Justification from Analogous Structures
C-Cl
~1.74
-
Typical C-Cl bond length in chlorobenzenes.
C-N (nitro)
~1.48
-
Consistent with C-N bond lengths in nitroaromatic compounds.
N-O (nitro)
~1.22
~120
Characteristic of the nitro group.
C-O (ethoxy)
~1.36
-
Shorter than a typical C-O single bond due to resonance with the aromatic ring.
O-C (ethyl)
~1.43
-
Standard C-O single bond length.
C-C (aromatic)
~1.39
~120
Typical C-C bond length in a benzene ring.
∠C-C-Cl
~120
~120
Expected trigonal planar geometry of the benzene ring.
∠C-C-N
~120
~120
Slight distortions from 120° are expected due to the steric and electronic influence of the substituents.
∠C-C-O
~120
~120
The C-O-C bond angle of the ethoxy group is predicted to be around 109.5° due to the sp³ hybridization of the oxygen atom.
Note: These values are estimations based on data from similar molecules and general principles of chemical bonding. Actual experimental values may vary.
Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene
The most common and efficient method for the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene and its isomers is through nucleophilic aromatic substitution (SNAr).[2] This reaction typically involves the displacement of a halide from an activated aromatic ring by an alkoxide nucleophile.
A plausible synthetic route starts from a di-substituted benzene ring that is activated by an electron-withdrawing group. For instance, the reaction of 2,4-dichloronitrobenzene with sodium ethoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) would be a viable approach.[2] The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack.[2] In this case, the chlorine at the 4-position (para to the nitro group) is more activated and would be preferentially substituted by the ethoxide ion.
Caption: Generalized workflow for the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene.
Experimental Protocol: Synthesis via SNAr
The following is a generalized experimental protocol for the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene, adapted from procedures for similar compounds.
Materials:
2,4-Dichloronitrobenzene
Sodium ethoxide
Anhydrous Dimethyl sulfoxide (DMSO)
Inert gas (e.g., Nitrogen or Argon)
Standard laboratory glassware and purification apparatus
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloronitrobenzene in anhydrous DMSO.
Slowly add sodium ethoxide to the solution at room temperature. An exothermic reaction may be observed.
Heat the reaction mixture to a moderately elevated temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
Collect the solid product by vacuum filtration and wash it with water to remove any remaining salts.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 4-Chloro-1-ethoxy-2-nitrobenzene.
Reactivity and Mechanistic Insights
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 4-Chloro-1-ethoxy-2-nitrobenzene highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The mechanism of SNAr involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Departure of the Leaving Group: The leaving group (chloride ion) departs, and the aromaticity of the ring is restored.
The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic Characterization
While experimental spectra for 4-Chloro-1-ethoxy-2-nitrobenzene are not widely published, its spectroscopic properties can be predicted based on the analysis of its functional groups and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbon attached to the nitro group will be shifted downfield, while the carbons of the ethoxy group will appear in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-1-ethoxy-2-nitrobenzene
Nucleus
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
¹H
7.5 - 8.0
m
Aromatic protons
¹H
~4.2
q
-OCH₂CH₃
¹H
~1.4
t
-OCH₂CH₃
¹³C
150 - 160
s
C-OEt
¹³C
140 - 150
s
C-NO₂
¹³C
120 - 140
d
Aromatic C-H
¹³C
115 - 125
s
C-Cl
¹³C
~65
t
-OCH₂CH₃
¹³C
~15
q
-OCH₂CH₃
Note: These are approximate predictions. Actual chemical shifts will depend on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-1-ethoxy-2-nitrobenzene will be characterized by strong absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
~1520 & ~1350
Strong
Asymmetric and symmetric N-O stretching of the nitro group
~1250
Strong
Aryl-O stretching of the ether
~1100
Strong
C-O stretching of the ether
~800-900
Strong
C-H out-of-plane bending of the substituted benzene ring
~750
Strong
C-Cl stretching
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the ethoxy group, the nitro group, and other characteristic cleavages of the aromatic ring.
Conclusion
4-Chloro-1-ethoxy-2-nitrobenzene is a molecule with a rich and predictable chemistry, primarily dictated by the strong electron-withdrawing nature of the nitro group. This guide has provided a detailed overview of its molecular structure, bonding, and reactivity, based on established chemical principles and data from analogous compounds. The synthetic accessibility of this compound through nucleophilic aromatic substitution makes it a valuable building block for the creation of more complex and functionally diverse molecules in the fields of medicinal chemistry and materials science. Further experimental and computational studies on this specific isomer are warranted to fully elucidate its properties and unlock its potential in various applications.
University of Calgary. Ch12 : Substituent Effects - Chemistry. [Link]
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
ResearchGate. The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect. [Link]
Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link]
Synthesis Pathways for 4-Chloro-1-ethoxy-2-nitrobenzene: A Mechanistic and Methodological Guide
Executive Summary 4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a highly valuable substituted aromatic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a highly valuable substituted aromatic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes. The strategic placement of ethoxy, nitro, and chloro functional groups on the benzene ring provides unique electronic properties and multiple handles for downstream cross-coupling or reduction reactions.
This technical guide provides an in-depth analysis of the two most robust and field-proven synthetic pathways for this compound: Nucleophilic Aromatic Substitution (SNAr) and Williamson-Type O-Alkylation . By detailing the mechanistic causality and providing self-validating experimental protocols, this whitepaper equips synthetic chemists with the authoritative grounding necessary to optimize yield, purity, and scalability.
The SNAr pathway leverages the distinct electronic environment of 1,4-dichloro-2-nitrobenzene. In this substrate, the nitro group exerts a powerful electron-withdrawing effect via both resonance (-R) and inductive (-I) mechanisms. This strongly activates the aromatic ring toward nucleophilic attack, but this activation is highly regioselective.
The chlorine atom at the C1 position is ortho to the nitro group. When a nucleophile attacks C1, the resulting negative charge in the Meisenheimer complex intermediate is delocalized directly onto the highly electronegative oxygen atoms of the nitro group. Conversely, the chlorine at C4 is meta to the nitro group; an attack at C4 cannot delocalize its negative charge onto the nitro group, rendering it unactivated [1].
As a result, treating 1,4-dichloro-2-nitrobenzene with sodium ethoxide exclusively displaces the C1 chlorine, yielding 4-chloro-1-ethoxy-2-nitrobenzene with near-perfect regioselectivity[1].
Validated Experimental Protocol
This protocol is designed as a self-validating system, utilizing specific phase separations and visual cues to confirm reaction progress and product purity.
Reagents:
1,4-Dichloro-2-nitrobenzene (1.0 equiv)
Sodium Ethoxide (NaOEt) (1.2 equiv, 21 wt% solution in ethanol)
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
Initialization: Charge an oven-dried, round-bottom flask with 1,4-dichloro-2-nitrobenzene and absolute ethanol under a nitrogen atmosphere. Stir until completely dissolved.
Controlled Addition: Cool the vessel to 0 °C using an ice bath. Add the sodium ethoxide solution dropwise over 30 minutes. Causality: Low initial temperatures prevent localized exothermic spikes that could lead to unwanted di-substitution or ether cleavage.
Propagation: Remove the ice bath and heat the reaction mixture to 50–70 °C for 4–6 hours.
In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction is self-validating when the higher-Rf starting material spot completely disappears, replaced by a single lower-Rf product spot.
Quenching & Phase Separation: Pour the mixture into ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate. Validation: The byproduct, sodium chloride (NaCl), is highly water-soluble and partitions entirely into the aqueous waste, ensuring the organic layer is chemically desalted.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound as a pale yellow solid.
Pathway A Workflow Visualization
Figure 1: Regioselective SNAr workflow for 4-chloro-1-ethoxy-2-nitrobenzene synthesis.
Pathway B: Williamson-Type O-Alkylation
Theoretical Grounding & Causality
An alternative, historically robust route involves the O-alkylation (ethylation) of 4-chloro-2-nitrophenol [2]. In this pathway, the presence of the ortho-nitro group significantly lowers the pKa of the phenolic proton, making it highly acidic and easy to deprotonate using a mild base like potassium carbonate (K₂CO₃) [3].
While the nitro group reduces the overall nucleophilicity of the resulting phenoxide anion, utilizing a highly polar aprotic solvent (such as DMF) strips the solvation shell away from the phenoxide, hyper-activating it for a classic SN2 bimolecular substitution against an ethyl halide (e.g., ethyl bromide).
Validated Experimental Protocol
This protocol embeds chemical washing steps that act as an internal quality control mechanism to guarantee the absence of unreacted starting materials.
Deprotonation: Charge a flask with 4-chloro-2-nitrophenol, anhydrous K₂CO₃, and DMF. Stir at room temperature for 30 minutes. Validation: The reaction is visually self-validating; the solution will shift to a deep orange/red color, confirming the quantitative formation of the active phenoxide anion.
Alkylation: Add ethyl bromide dropwise to the stirring mixture.
Propagation: Affix a reflux condenser and heat the mixture to 70–80 °C for 8–12 hours.
Quenching: Cool the reaction to room temperature and quench by pouring into a large volume of distilled water, which crashes out the organic product and dissolves the DMF and inorganic salts.
Extraction & Chemical Purification: Extract the aqueous mixture with dichloromethane (DCM). Wash the combined organic layers vigorously with a 5% aqueous NaOH solution. Validation: This is a critical self-validating step. The NaOH deprotonates any unreacted 4-chloro-2-nitrophenol, rendering it water-soluble and partitioning it entirely into the aqueous waste. The organic layer is now guaranteed to contain only the target ether.
Isolation: Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent to yield the highly pure product.
Pathway B Workflow Visualization
Figure 2: Williamson-type O-alkylation workflow of 4-chloro-2-nitrophenol.
Quantitative Pathway Comparison
To assist in route scouting and process chemistry decision-making, the following table summarizes the quantitative and operational metrics of both pathways:
Parameter
Pathway A: SNAr
Pathway B: O-Alkylation
Starting Material
1,4-Dichloro-2-nitrobenzene
4-Chloro-2-nitrophenol
Reagents
Sodium Ethoxide (NaOEt)
Ethyl Bromide (EtBr) & K₂CO₃
Primary Solvent
Ethanol (Absolute)
N,N-Dimethylformamide (DMF)
Reaction Temp.
50–70 °C
70–80 °C
Reaction Type
Addition-Elimination (SNAr)
Bimolecular Substitution (SN2)
Regioselectivity
High (C1 exclusively)
N/A (Direct O-alkylation)
Typical Yield
80–88%
85–92%
Key Byproducts
Sodium Chloride (NaCl)
KBr, KHCO₃, H₂O
Note: Pathway A is generally preferred for large-scale industrial synthesis due to the lower cost of 1,4-dichloro-2-nitrobenzene compared to 4-chloro-2-nitrophenol, despite Pathway B offering marginally higher raw yields.
References
Wikipedia Contributors. "1,4-Dichloro-2-nitrobenzene." Wikipedia, The Free Encyclopedia. Available at:[Link]
Agrawal, J.P., et al. "Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties." Springer (Citing Dey BB et al., 1946, J Sci Indus Res). Available at:[Link]
Hodgson, H.H., & Nixon, J. "The Methylation of Phenols by Methyl Sulphate. A Suggested Mechanism." Journal of the Chemical Society (Resumed), RSC Publishing, 1930. Available at:[Link]
Australian Government Department of Health. "Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement." Industrial Chemicals, 2022. Available at:[Link]
The Definitive Technical Guide to 4-Chloro-1-ethoxy-2-nitrobenzene: Synthesis, Characterization, and Application
Executive Summary 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis, pharmaceutical impurity profiling, and material...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) is a highly functionalized aromatic building block utilized extensively in advanced organic synthesis, pharmaceutical impurity profiling, and materials science[1],[2]. Structurally characterized by an ethoxy ether, a strongly electron-withdrawing nitro group, and a halogen at the para-position relative to the ether, this compound serves as a critical intermediate. In pharmaceutical development, it is frequently encountered and quantified as a reference standard for Phenacetin Impurity 13 (also designated as Phenacetin Impurity 5)[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic identifiers, providing a deep dive into the physicochemical profile, the mechanistic causality of its synthesis via Nucleophilic Aromatic Substitution (SNAr), and a self-validating experimental protocol designed for high-yield, regioselective benchtop execution.
Chemical Identity and Physicochemical Profiling
Accurate identification and physical characterization are the bedrock of any rigorous analytical or synthetic workflow. The following tables consolidate the core identifiers and quantitative physicochemical data required for regulatory documentation and experimental design[1],[2],[4],[5].
The most robust and scalable method for synthesizing 4-Chloro-1-ethoxy-2-nitrobenzene is through a regioselective Nucleophilic Aromatic Substitution (SNAr) [6],[7].
The Causality of Regioselectivity
When utilizing 1,4-dichloro-2-nitrobenzene as the electrophilic starting material, the introduction of the ethoxide nucleophile presents a regiochemical dilemma: will the attack occur at C1 or C4?
The SNAr mechanism is governed by the stabilization of the anionic Meisenheimer complex intermediate. The nitro group at C2 exerts a powerful electron-withdrawing effect (-I, -M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. Because the chlorine at C1 is ortho to the nitro group, the resulting negative charge in the transition state can be delocalized directly onto the electronegative oxygen atoms of the nitro group. Conversely, the chlorine at C4 is meta to the nitro group, offering no such resonance stabilization. Therefore, the ethoxide anion exclusively attacks the C1 position, displacing the chloride ion to yield the target compound[6].
Caption: Regioselective SNAr mechanism forming 4-Chloro-1-ethoxy-2-nitrobenzene via a stabilized intermediate.
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a built-in checkpoint to prevent downstream failures[6].
Nucleophile: Sodium ethoxide (NaOEt) (1.05 equiv, 21 wt% solution in ethanol or freshly prepared solid)
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure
Substrate Solvation (Atmospheric Control): Dissolve 1.0 equiv of 1,4-dichloro-2-nitrobenzene in anhydrous DMSO under a dry nitrogen atmosphere.
Causality: DMSO is a polar aprotic solvent that strongly solvates sodium cations but leaves the ethoxide anion "naked" and highly nucleophilic. Anhydrous conditions are critical; ambient moisture will convert ethoxide to hydroxide, leading to the formation of 4-chloro-2-nitrophenol (an unwanted impurity).
Nucleophilic Addition (Thermal Control): Cool the reaction vessel to 0–5 °C using an ice bath. Add the NaOEt solution dropwise over 30 minutes.
Causality: The SNAr reaction is exothermic. Uncontrolled temperature spikes can provide enough activation energy to overcome the meta-deactivation, leading to a double substitution (1,4-diethoxy-2-nitrobenzene).
Thermal Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4–6 hours.
Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). The starting material (higher Rf) should completely disappear, replaced by a single distinct yellow spot (product). If starting material persists, add an additional 0.05 equiv of NaOEt.
Aqueous Quench & Extraction: Pour the reaction mixture slowly into vigorously stirred ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Causality: The highly lipophilic product (XLogP3 ~2.6) partitions selectively into the organic phase, while the DMSO and sodium chloride byproduct remain in the aqueous phase[5].
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.
To confirm the identity and regiochemical purity of the synthesized 4-Chloro-1-ethoxy-2-nitrobenzene, the following spectroscopic benchmarks must be met[5]:
1H NMR (CDCl3, 400 MHz):
δ ~1.45 ppm (triplet, 3H, J = 7.0 Hz): Confirms the methyl protons of the newly installed ethoxy group.
δ ~4.15 ppm (quartet, 2H, J = 7.0 Hz): Confirms the methylene protons of the ethoxy group.
δ ~7.10 ppm (doublet, 1H, J = 8.8 Hz): H-6 proton (ortho to the ether), shielded by the oxygen lone pairs.
δ ~7.85 ppm (doublet, 1H, J = 2.5 Hz): H-3 proton. The small meta-coupling constant (J = 2.5 Hz) perfectly validates the 1,2,4-substitution pattern, proving the nucleophile attacked C1 and not C4.
FTIR (ATR): Expect strong absorption bands at ~1530 cm-1 and ~1350 cm-1 (asymmetric and symmetric NO2 stretches), and ~1250 cm-1 (C-O-C ether stretch).
Applications in Drug Development & Impurity Profiling
Beyond its utility as a synthetic intermediate, 4-Chloro-1-ethoxy-2-nitrobenzene holds specific regulatory importance. In the synthesis and degradation profiling of phenacetin and related analgesic derivatives, this compound is tracked as Phenacetin Impurity 13 [3]. Identifying and quantifying this impurity using validated HPLC methods is critical for ensuring API (Active Pharmaceutical Ingredient) safety profiles.
Furthermore, the compound is an excellent precursor for advanced cross-coupling. The nitro group can be catalytically reduced (e.g., Pd/C, H2) to yield 4-chloro-2-ethoxyaniline. The remaining aryl chloride is then primed for palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, enabling the rapid diversification of small-molecule libraries in early-stage drug discovery[5].
Solubility of 4-Chloro-1-ethoxy-2-nitrobenzene in various solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-1-ethoxy-2-nitrobenzene in Various Solvents Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a substituted nitrobenzene derivative that serves as a valuable inter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-Chloro-1-ethoxy-2-nitrobenzene in Various Solvents
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted nitrobenzene derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Its molecular structure, featuring an aromatic ring functionalized with a chloro group, an ethoxy group, and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]
The solubility of a compound in various solvents is a fundamental physicochemical property that governs its application in virtually all chemical processes. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical prerequisite for:
Reaction Optimization: Selecting an appropriate solvent system to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and yields.
Purification and Crystallization: Designing effective crystallization processes for purification, where solubility and its temperature dependence are the key parameters.
Formulation Development: Creating stable liquid formulations for preclinical and clinical studies, where achieving the desired concentration is paramount.
Analytical Method Development: Choosing suitable mobile phases for chromatographic separation and solvents for spectroscopic analysis.
This technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for determining the solubility of 4-Chloro-1-ethoxy-2-nitrobenzene. While specific quantitative solubility data for this compound is not extensively published, this guide will equip the researcher with the foundational knowledge and detailed protocols required to generate this critical data with high fidelity.
Physicochemical Profile of 4-Chloro-1-ethoxy-2-nitrobenzene
A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior.
Table 1: Physicochemical Properties of 4-Chloro-1-ethoxy-2-nitrobenzene
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid phase and the solution phase.[4] The process can be conceptualized through two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The widely used rule of "like dissolves like" serves as a useful heuristic.[5]
Polarity: 4-Chloro-1-ethoxy-2-nitrobenzene can be classified as a moderately polar compound due to the presence of the polar nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups, as well as the electronegative chlorine atom. Therefore, it is expected to exhibit higher solubility in polar organic solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) compared to non-polar solvents such as hexane or toluene.[6]
Hydrogen Bonding: The oxygen atoms in the nitro and ethoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like water and alcohols) can engage in these interactions, which generally enhances solubility.[6]
Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. This temperature dependence is the fundamental principle behind purification by recrystallization.
Anticipated Solubility Profile (Based on Structural Analogs)
In the absence of published data for 4-Chloro-1-ethoxy-2-nitrobenzene, we can examine data from structurally similar compounds to form a reasonable hypothesis. A close analog, 4-Ethoxy-2-fluoro-1-nitrobenzene, differs only by the substitution of a fluorine atom for the chlorine atom. Given their similar electronegativity and size, their solubility profiles are expected to be comparable.
The following table summarizes the experimentally determined mole fraction solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in several common organic solvents at various temperatures. This data serves as a valuable benchmark for what a researcher might expect and provides a practical example of the data that should be generated.
Table 2: Mole Fraction Solubility (x) of Analog Compound 4-Ethoxy-2-fluoro-1-nitrobenzene in Various Solvents. [7]
Temperature (K)
Methanol
Ethanol
Isopropanol
278.15
0.0158
0.0197
0.0233
283.15
0.0193
0.0238
0.0278
288.15
0.0235
0.0288
0.0332
293.15
0.0286
0.0348
0.0398
298.15
0.0348
0.0421
0.0477
303.15
0.0423
0.0510
0.0573
308.15
0.0618
0.0687
0.0618
313.15
0.0628
0.0749
0.0825
318.15
0.0765
0.0908
0.0990
This data illustrates a clear trend: solubility increases with temperature and is significant in these common polar protic solvents.
Experimental Determination of Solubility
Generating accurate and reliable solubility data requires robust and well-controlled experimental protocols. The choice of method often depends on the required throughput and the specific application. For definitive thermodynamic solubility, the shake-flask method is the gold standard.[4][8] For rapid screening, kinetic methods are often employed.[9][10]
General Workflow for Solubility Determination
The process of determining solubility follows a logical sequence of steps, from preparation to final analysis. This workflow ensures that the system reaches thermodynamic equilibrium and that the measurement of the solute concentration in the saturated solution is accurate.
A Guide to the Spectroscopic Characterization of 4-Chloro-1-ethoxy-2-nitrobenzene
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃, M.W.: 201.61 g/mol ). Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃, M.W.: 201.61 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles, data from analogous compounds, and predictive algorithms to offer a robust framework for the structural elucidation of this important chemical intermediate. Each section includes detailed experimental protocols, data interpretation, and workflow visualizations to ensure both scientific integrity and practical applicability.
Introduction: The Molecular Blueprint
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound featuring a confluence of functional groups that make it a valuable precursor in organic synthesis. The presence of an electron-withdrawing nitro group, a halogen, and an ether linkage on the benzene ring imparts specific reactivity and makes its unambiguous structural confirmation essential for its application in complex synthetic pathways. Spectroscopic techniques provide the necessary tools to map the molecular architecture, with each method offering a unique and complementary piece of the structural puzzle. This guide details the expected spectroscopic signatures of 4-Chloro-1-ethoxy-2-nitrobenzene and establishes standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the structure of 4-Chloro-1-ethoxy-2-nitrobenzene.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of experimental data in public databases, the following chemical shifts are predicted based on the additive effects of the chloro, ethoxy, and nitro substituents on the benzene ring. The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
~7.65
d
~2.5
Located ortho to the strongly electron-withdrawing NO₂ group and meta to the Cl and OCH₂CH₃ groups.
H-5
~7.40
dd
J ≈ 9.0, 2.5
Coupled to both H-3 (meta) and H-6 (ortho).
H-6
~7.05
d
~9.0
Located ortho to the electron-donating OCH₂CH₃ group, resulting in an upfield shift.
-OCH₂-
~4.15
q
~7.0
Methylene protons of the ethoxy group, split by the adjacent methyl protons.
-CH₃
~1.45
t
~7.0
Methyl protons of the ethoxy group, split by the adjacent methylene protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C-1 (-OEt)
~154.5
Aromatic carbon attached to the electron-donating ethoxy group.
C-2 (-NO₂)
~140.0
Aromatic carbon attached to the electron-withdrawing nitro group.
C-3
~125.0
Aromatic CH carbon ortho to the nitro group.
C-4 (-Cl)
~129.5
Aromatic carbon attached to the chlorine atom.
C-5
~122.0
Aromatic CH carbon meta to the nitro group.
C-6
~115.0
Aromatic CH carbon ortho to the ethoxy group.
-OCH₂-
~65.0
Methylene carbon of the ethoxy group.
-CH₃
~14.8
Methyl carbon of the ethoxy group.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized methodology for acquiring high-resolution NMR spectra.[1]
Sample Preparation : Dissolve approximately 10-20 mg of solid 4-Chloro-1-ethoxy-2-nitrobenzene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][3][4] The sample should be fully dissolved to ensure a homogeneous solution. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition :
Pulse Sequence : A standard single-pulse sequence is typically sufficient.
Acquisition Parameters : Set the spectral width from approximately -2 to 12 ppm. Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
Number of Scans : Acquire 16 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition :
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
Acquisition Parameters : Set the spectral width from approximately 0 to 220 ppm. Use a relaxation delay of 2-5 seconds.
Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak or an internal standard like TMS.
NMR Workflow Diagram
Caption: Logical workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent tool for rapidly identifying the presence of key functional groups within a molecule.
Characteristic Vibrational Frequencies
The IR spectrum of 4-Chloro-1-ethoxy-2-nitrobenzene is expected to show characteristic absorption bands corresponding to its primary functional groups.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Bond Vibration
Intensity
Rationale
~3100-3000
C-H (Aromatic)
Medium-Weak
Stretching vibrations of C-H bonds on the benzene ring.[5]
~2980-2850
C-H (Aliphatic)
Medium
Stretching vibrations of C-H bonds in the ethoxy group.[6]
~1600, ~1475
C=C (Aromatic)
Medium-Weak
In-ring carbon-carbon stretching vibrations of the benzene ring.[7]
~1550, ~1350
N-O (Nitro)
Strong
Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are highly characteristic.[7]
~1250
C-O (Aryl Ether)
Strong
Asymmetric C-O-C stretching of the aryl-alkyl ether linkage.
~1050
C-O (Alkyl Ether)
Strong
Symmetric C-O-C stretching.
~800-600
C-Cl (Aryl Halide)
Strong
Stretching vibration of the carbon-chlorine bond.[7]
Experimental Protocol for IR Spectrum Acquisition
The KBr pellet method is a common technique for analyzing solid samples.[8][9][10]
Sample Preparation (KBr Pellet) :
Gently grind 1-2 mg of 4-Chloro-1-ethoxy-2-nitrobenzene into a fine powder using an agate mortar and pestle.
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
Briefly and gently mix the sample and KBr to ensure uniform dispersion without excessive grinding of the KBr itself.[9] The final concentration should be around 0.2-1%.[8][11]
Transfer the mixture to a pellet die.
Pellet Formation : Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[9]
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition :
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
Place the KBr pellet in the sample holder within the beam path.
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
IR Workflow Diagram
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Predicted Molecular Ion and Fragmentation Pattern
For 4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃), the molecular weight is 201.61 g/mol . The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak.
Table 4: Predicted Major Fragments in Electron Ionization (EI) MS
m/z (for ³⁵Cl)
Proposed Fragment
Neutral Loss
Rationale
201
[M]⁺
-
Molecular ion.
172
[M - C₂H₅]⁺
•C₂H₅
Loss of the ethyl radical from the ethoxy group.
155
[M - NO₂]⁺
•NO₂
Loss of the nitro group, a common fragmentation for nitroaromatics.[12][13]
127
[M - NO₂ - CO]⁺
•NO₂, CO
Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment.
111
[C₆H₄Cl]⁺
C₂H₄O, •NO₂
Loss of the nitro group and ethylene oxide.
The fragmentation of chlorinated aromatic compounds often involves the loss of Cl• or HCl.[14] Nitroaromatic compounds frequently show losses of •NO, O, and •NO₂.[12][15]
Experimental Protocol for Mass Spectrum Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.
Sample Preparation : Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation : Use a GC-MS system equipped with an electron ionization (EI) source.
Gas Chromatography (GC) Conditions :
Column : A standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
Inlet : Use a split/splitless inlet, typically operated in splitless mode at ~250-300°C to ensure complete vaporization.[16][17]
Oven Program : A temperature gradient is used to ensure good separation and peak shape. A typical program might be: hold at 50°C for 1 min, then ramp at 10°C/min to 300°C and hold for 2 min.[17]
Mass Spectrometry (MS) Conditions :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Mass Range : Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.[18]
Source Temperature : Typically set around 230°C.[16][17][18]
Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
MS Workflow Diagram
Caption: General workflow for GC-MS analysis of 4-Chloro-1-ethoxy-2-nitrobenzene.
Data Synthesis and Structural Confirmation
The collective power of these three spectroscopic techniques provides a self-validating system for structural confirmation.
MS confirms the molecular weight (201.61 g/mol ) and elemental composition (presence of Cl).
IR confirms the presence of the key functional groups: nitro (strong bands at ~1550/1350 cm⁻¹), aryl ether (~1250 cm⁻¹), and the substituted aromatic ring.
NMR provides the definitive structural map, showing the three distinct aromatic protons with their specific splitting patterns and the characteristic ethyl group signals, confirming the precise 1,2,4-substitution pattern.
Together, the predicted data from these techniques converge to provide an unambiguous and confident structural assignment for 4-Chloro-1-ethoxy-2-nitrobenzene.
Safety and Handling
4-Chloro-1-ethoxy-2-nitrobenzene is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.
First Aid :
Skin Contact : Wash off with plenty of soap and water.
Eye Contact : Rinse cautiously with water for several minutes.
Inhalation : Move person to fresh air.
Always consult the full Safety Data Sheet (SDS) before handling this compound.
References
Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Retrieved March 11, 2026, from [Link]
Hutzinger, O., Jamieson, W. D., & Safe, S. (1971). Mass Spectra of Fifteen Chlorinated Aromatic Fungicides. Journal of the Association of Official Analytical Chemists, 54(1), 178-186.
Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved March 11, 2026, from [Link]
Bruker. (n.d.). NMR Sample Preparation.
Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 11, 2026, from [Link]
Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Retrieved March 11, 2026, from [Link]
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved March 11, 2026, from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 11, 2026, from [Link]
Roch, O. G., Klawun, C., & Eppinger, J. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(7), 733-745.
Bio-protocol. (n.d.). Aromatic Compounds Analysis by HS-SPME-GC-MS. Retrieved March 11, 2026, from [Link]
University of Washington. (n.d.). Procedure for KBr Pellet Preparation by Press.
Hornak, J. P. (n.d.). Sample Preparation. Retrieved March 11, 2026, from [Link]
Platforme de Biophysique, IBS. (2025, May 23). NMR sample preparation guidelines. Retrieved March 11, 2026, from [Link]
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A Historical and Synthetic Guide to 4-Chloro-1-ethoxy-2-nitrobenzene: A Key Intermediate in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis. I...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis. Its unique arrangement of a chloro, an ethoxy, and a nitro group on a benzene ring makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The presence of the electron-withdrawing nitro group activates the chlorine atom towards nucleophilic aromatic substitution, while the ethoxy group and the chlorine atom's position influence the molecule's reactivity and solubility. This guide provides a comprehensive historical literature review of 4-Chloro-1-ethoxy-2-nitrobenzene, detailing its synthesis, key reactions, and applications, with a focus on the underlying chemical principles and experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-1-ethoxy-2-nitrobenzene is presented in the table below.
Note on Isomers: It is crucial to distinguish between the different isomers of chloro-ethoxy-nitrobenzene. The CAS number 29604-25-9 specifically refers to 4-Chloro-2-ethoxy-1-nitrobenzene. Another common isomer is 1-Chloro-2-ethoxy-4-nitrobenzene (CAS: 102236-22-6). The starting materials and reaction conditions dictate the final isomeric product.
Historical Perspective and Synthetic Evolution
The synthesis of nitroaromatic ethers, such as 4-Chloro-1-ethoxy-2-nitrobenzene, is historically rooted in the development of nucleophilic aromatic substitution (SNAr) reactions. The discovery in the late 19th and early 20th centuries that electron-withdrawing groups, like the nitro group, could activate halides on an aromatic ring to substitution by nucleophiles was a pivotal moment in organic chemistry.
Early Synthetic Approaches: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and historically significant method for the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene and its isomers is the nucleophilic aromatic substitution of a di-substituted nitro-activated benzene ring.
The logical workflow for a typical SNAr synthesis is depicted below:
Caption: General workflow for the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene via SNAr.
The key to synthesizing the desired isomer lies in the choice of the starting dichloronitrobenzene. To obtain 4-Chloro-1-ethoxy-2-nitrobenzene , the precursor would be 2,5-dichloronitrobenzene . The ethoxide ion preferentially attacks the chlorine atom at the 1-position due to the activating effect of the ortho-nitro group.
A detailed experimental protocol, based on historical literature for similar reactions, is provided below:
Experimental Protocol: Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene from 2,5-Dichloronitrobenzene
Materials:
2,5-Dichloronitrobenzene
Sodium ethoxide
Anhydrous ethanol
Ice
Dilute hydrochloric acid
Procedure:
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a calculated amount of sodium metal in an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). This exothermically generates a solution of sodium ethoxide in ethanol.
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,5-dichloronitrobenzene in anhydrous ethanol dropwise with continuous stirring.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-Chloro-1-ethoxy-2-nitrobenzene.
Alternative Synthetic Routes: Williamson Ether Synthesis
While SNAr is the dominant method, the Williamson ether synthesis offers an alternative route. This method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with an organohalide.[5][6] To synthesize 4-Chloro-1-ethoxy-2-nitrobenzene via this method, one would start with 4-chloro-2-nitrophenol.
The synthesis of the precursor, 4-chloro-2-nitrophenol, typically involves the nitration of 4-chlorophenol.[7]
The logical flow of the Williamson ether synthesis approach is as follows:
Caption: Williamson ether synthesis route to 4-Chloro-1-ethoxy-2-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene
Materials:
4-Chloro-2-nitrophenol
A suitable base (e.g., sodium hydroxide, potassium carbonate)
An ethylating agent (e.g., ethyl iodide, diethyl sulfate)
A suitable solvent (e.g., acetone, DMF)
Procedure:
Phenoxide Formation: Dissolve 4-chloro-2-nitrophenol in a suitable solvent in a round-bottom flask equipped with a stirrer and a reflux condenser. Add the base portion-wise to the solution to form the corresponding phenoxide salt.
Alkylation: To the stirred solution of the phenoxide, add the ethylating agent dropwise.
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. The product may precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Key Reactions and Mechanistic Insights
The reactivity of 4-Chloro-1-ethoxy-2-nitrobenzene is dominated by the interplay of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in 4-Chloro-1-ethoxy-2-nitrobenzene is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. This makes it a valuable substrate for further SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.
The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate.
Caption: Mechanism of SNAr involving a Meisenheimer complex.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, opening up a vast array of synthetic possibilities. This transformation is a cornerstone in the synthesis of many pharmaceuticals and dyes. Common reducing agents include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl).
The resulting 4-chloro-2-ethoxyaniline is a valuable intermediate for the synthesis of heterocycles and other complex molecules.
Applications in Research and Development
While specific, large-scale industrial applications of 4-Chloro-1-ethoxy-2-nitrobenzene are not extensively documented in publicly available literature, its role as a key intermediate is evident from its availability from chemical suppliers and its appearance in the patent literature for the synthesis of more complex molecules.
Its primary utility lies in its function as a scaffold in medicinal chemistry and drug discovery. The ability to sequentially modify the molecule at the chlorine and nitro group positions allows for the systematic construction of compound libraries for screening against various biological targets. For instance, derivatives of chloro-nitrobenzenes are utilized in the synthesis of compounds with potential applications in materials science, such as fluorescent sensors.[2]
Spectroscopic Characterization
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.
13C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group.
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl, C-O-C (ether), and NO₂ (nitro) functional groups.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of substituents like the ethoxy and nitro groups.
Conclusion
4-Chloro-1-ethoxy-2-nitrobenzene, a product of the rich history of nucleophilic aromatic substitution chemistry, continues to be a valuable and versatile intermediate in modern organic synthesis. Its synthesis, primarily achieved through the SNAr reaction of dichloronitrobenzenes, is a testament to the fundamental principles of reactivity and regioselectivity. The ability to selectively functionalize this molecule at multiple positions makes it a powerful tool for medicinal chemists and materials scientists in the design and construction of novel molecular
Initial Discovery and Characterization of 4-Chloro-1-ethoxy-2-nitrobenzene: A Comprehensive Technical Guide
Executive Summary 4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a highly functionalized nitroaromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a highly functionalized nitroaromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. Characterized by the presence of three distinct functional groups—an ethoxy ether, a nitro group, and a chlorine atom—this molecule presents a unique scaffold for orthogonal functionalization.
This whitepaper provides an in-depth technical analysis of the compound's initial discovery, physicochemical properties, mechanistic directing effects during synthesis, and field-proven experimental protocols designed for high-yield isolation.
Historical Context and Initial Discovery
The foundational synthesis and characterization of 4-chloro-1-ethoxy-2-nitrobenzene were first systematically documented in 1946 by Dey, Govindachari, and Udupa [1]. In their seminal work, "Preparation of 4-chloro-2-nitroanisole, 4-chloro-2-nitrophenetole, 2,4-dinitroanisole, and 2,4-dinitro–phenetole," the authors explored the electrophilic aromatic substitution of phenolic ethers to develop reliable precursors for the dye industry and energetic materials[2].
Historically, the nitration of phenetole derivatives was fraught with challenges. Researchers noted that the loss of the ethyl group (dealkylation) during the nitration of p-chlorophenetole involved significant oxidation, producing nitrous acid and complicating the reaction kinetics [3]. The discovery that precise temperature control and specific acid concentrations could suppress this oxidative dealkylation was a major breakthrough, allowing for the isolation of pure 4-chloro-1-ethoxy-2-nitrobenzene as pale yellow needles [4].
Physicochemical Characterization
Understanding the physical properties of 4-chloro-1-ethoxy-2-nitrobenzene is essential for downstream processing, purification, and analytical validation. The compound is frequently utilized as an analytical standard, notably classified as a Phenacetin impurity in pharmaceutical quality control[5].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance
IUPAC Name
4-Chloro-1-ethoxy-2-nitrobenzene
Defines the exact regiochemistry of the substituents.
CAS Registry Number
102236-24-8
Primary identifier for regulatory and commercial sourcing [5].
Molecular Formula
C₈H₈ClNO₃
Base for stoichiometric calculations.
Molecular Weight
201.61 g/mol
Used for mass spectrometry (MS) target validation.
Melting Point
60 - 63 °C
Critical for confirming purity post-crystallization [6].
Appearance
Pale yellow needles
The yellow hue is characteristic of the conjugated nitroaromatic system.
Mechanistic Directing Effects and Reactivity
The synthesis of 4-chloro-1-ethoxy-2-nitrobenzene via the nitration of p-chlorophenetole is a classic demonstration of competing directing effects in electrophilic aromatic substitution (EAS).
The Ethoxy Group (-OCH₂CH₃): Acts as a strong electron-donating group via resonance (+M effect), activating the aromatic ring and directing incoming electrophiles to the ortho and para positions.
The Chloro Group (-Cl): Acts as an electron-withdrawing group via induction (-I effect) but directs ortho/para via resonance (+M effect).
Regioselectivity: Because the para position relative to the ethoxy group is already occupied by the chlorine atom, the nitronium ion (NO₂⁺) is directed exclusively to the ortho position relative to the ethoxy group.
The Dealkylation Side Reaction: If the reaction temperature exceeds 15 °C, the strongly acidic and oxidizing environment facilitates the cleavage of the ether linkage. This oxidative dealkylation yields 4-chloro-2-nitrophenol and nitrous acid, which acts as an autocatalyst for further degradation [3].
Mechanistic pathway of p-chlorophenetole nitration and competing dealkylation.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating in-process controls (IPCs), the researcher can verify the causality of each step and prevent the accumulation of byproducts.
Action: In a round-bottom flask equipped with a magnetic stirrer, add 5 volumes of concentrated H₂SO₄. Cool the flask to 0–5 °C using an ice-salt bath. Slowly add 1.1 equivalents of concentrated HNO₃ dropwise.
Causality: The sulfuric acid protonates the nitric acid, driving the dehydration that generates the active nitronium ion (NO₂⁺). Pre-cooling is mandatory because the generation of NO₂⁺ is highly exothermic.
Step 2: Substrate Addition
Action: Add p-chlorophenetole dropwise to the nitrating mixture over 30 minutes. Maintain the internal temperature strictly below 10 °C.
Causality: Maintaining a low temperature prevents the oxidative dealkylation of the ethoxy group [3]. If the temperature spikes, the ether bond cleaves, generating phenolic impurities that are difficult to separate.
Step 3: Reaction Propagation and Self-Validation
Action: Stir the mixture at 5–10 °C for 2 hours.
Self-Validation Check: Withdraw a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the presence of a single UV-active spot confirms successful regioselective nitration. A highly polar baseline spot indicates unwanted dealkylation.
Step 4: Quenching and Precipitation
Action: Slowly pour the reaction mixture over 10 volumes of crushed ice with vigorous stirring.
Causality: Quenching in ice water rapidly dilutes the acids, halting all electrophilic and oxidative processes. The target compound, being highly hydrophobic, precipitates out of the aqueous phase as a crude solid[4].
Step 5: Isolation and Purification
Action: Filter the pale yellow precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate is pH neutral. Recrystallize the crude product from hot ethanol to yield pure 4-chloro-1-ethoxy-2-nitrobenzene as pale yellow needles (m.p. 60–63 °C).
Downstream Applications
The primary utility of 4-chloro-1-ethoxy-2-nitrobenzene lies in its reduction to 4-chloro-2-ethoxyaniline . The resulting aniline is a highly versatile nucleophile used in the synthesis of complex heterocyclic scaffolds, phenacetin-analogous pharmaceuticals, and advanced dyes.
Downstream reduction of the nitroaromatic scaffold to functionalized anilines.
References
Dey BB, Govindachari TR, Udupa HK (1946). Preparation of 4-chloro-2-nitroanisole, 4-chloro-2-nitrophenetole, 2,4-dinitroanisole, and 2,4-dinitro–phenetole. J Sci Indus Res, Sect B: Phys Sci 5B(3):37–40. 1
Viswanath DS, Ghosh TK, Boddu VM (2018). Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. Springer Netherlands. 2
Kirk-Othmer Encyclopedia of Chemical Technology. Effect of solvents on regioselectivity of anisole nitration. 3
Huntress EH, Mulliken SP. The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds.
Klivon. Phenacetin Impurity 13 | CAS Number 102236-24-8. 4
Dr. Jagath Reddy's Heterocyclics. 4-Chloro-1-ethoxy-2-nitrobenzene Chemical Catalog. 5
Chemical reactivity and stability of 4-Chloro-1-ethoxy-2-nitrobenzene
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-1-ethoxy-2-nitrobenzene Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis and medic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-1-ethoxy-2-nitrobenzene
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-1-ethoxy-2-nitrobenzene (CAS No: 102236-24-8) emerges as a pivotal intermediate, offering a unique combination of functional groups that empower chemists to forge intricate pathways to novel compounds.[1] This guide provides an in-depth exploration of its chemical personality—from its inherent reactivity and stability to its practical application in the laboratory. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's behavior is essential for leveraging its full synthetic potential.
The structure of 4-Chloro-1-ethoxy-2-nitrobenzene is characterized by a benzene ring substituted with three key functional groups: a nitro group (-NO₂), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃). The interplay between the potent electron-withdrawing nature of the nitro group and the positions of the leaving group (chlorine) and the activating ethoxy group dictates its primary modes of reactivity, making it a highly valuable and predictable substrate in synthetic chemistry.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and structural properties is critical before its use in any experimental context.
Core Properties
The key physicochemical properties of 4-Chloro-1-ethoxy-2-nitrobenzene are summarized below for quick reference.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the identity and purity of organic compounds. For 4-Chloro-1-ethoxy-2-nitrobenzene, both ¹H and ¹³C NMR spectra provide a distinct fingerprint. While specific spectral data for this exact isomer is not detailed in the provided results, the expected patterns can be inferred from structurally similar compounds. For instance, in the related 1-butoxy-2-nitrobenzene, ¹³C NMR signals for the aromatic carbons and the alkoxy side chain are clearly resolved, a pattern that would be similarly observed for the ethoxy analogue, with adjustments due to the electronic effects of the chlorine substituent.[1]
Core Reactivity: A Tale of Two Functional Groups
The chemical utility of 4-Chloro-1-ethoxy-2-nitrobenzene is dominated by the reactivity of two key sites: the carbon-chlorine bond and the nitro group. The strategic activation of the aromatic ring by the nitro group is the cornerstone of its synthetic value.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing capacity of the nitro group delocalizes electron density from the aromatic ring, particularly at the ortho and para positions. This renders the carbon atom bonded to the chlorine (which is para to the nitro group) highly electrophilic and susceptible to attack by nucleophiles.[3][4]
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized onto the nitro group, providing a low-energy pathway for the reaction. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow for the SNAr mechanism.
Experimental Protocol: Synthesis of a Substituted N-Aryl Amine
This protocol provides a self-validating framework for reacting 4-Chloro-1-ethoxy-2-nitrobenzene with an amine nucleophile.
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-1-ethoxy-2-nitrobenzene (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction's progress.
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a fundamental step in the synthesis of many pharmaceuticals and advanced materials. This reduction is highly valuable as it introduces a versatile amino group that can undergo a vast array of subsequent chemical modifications.
Methodology and Chemoselectivity: The reduction can be achieved using various reagents, with common choices including:
Metals in Acid: Tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid.
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
A key advantage of this reaction is its high chemoselectivity. Standard conditions for nitro reduction typically do not affect the chloro, ethoxy, or aromatic ring functionalities, allowing for the specific and clean conversion to the corresponding 4-chloro-2-ethoxyaniline.[3][5]
Experimental Protocol: Reduction using Iron in Acetic Acid
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-1-ethoxy-2-nitrobenzene (1.0 eq.) and a mixture of ethanol and water.
Reagent Addition: Add iron powder (approx. 3-5 eq.) and a catalytic amount of acetic acid or ammonium chloride.
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often exothermic.
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.
Extraction: Concentrate the filtrate to remove the ethanol, then neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the aniline product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Synthesis and Stability
A reliable synthesis and proper storage are crucial for maintaining the integrity and reactivity of this key intermediate.
Synthetic Pathway
A common and regioselective method for preparing 4-Chloro-1-ethoxy-2-nitrobenzene is through the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with sodium ethoxide.[1]
Rationale for Regioselectivity: In 2,4-dichloronitrobenzene, both chlorine atoms are activated by the nitro group. However, the chlorine at the 4-position (para to the nitro group) is significantly more activated than the chlorine at the 2-position (ortho to the nitro group). This is because the resonance stabilization of the Meisenheimer complex is more effective when the nucleophile attacks the para position. Consequently, the ethoxide ion selectively displaces the chlorine at the C-4 position.[1]
Caption: Workflow for the synthesis of the target compound.
Stability and Recommended Storage
Chemical Stability: The compound is stable under normal laboratory handling and storage conditions.[6]
Conditions to Avoid: Avoid exposure to high heat, sparks, and open flames.[6]
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may induce decomposition or unwanted reactions.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keeping the material under an inert atmosphere is recommended for long-term storage to prevent potential degradation.
Safety and Handling
Adherence to safety protocols is non-negotiable when working with any chemical reagent. 4-Chloro-1-ethoxy-2-nitrobenzene is classified with specific hazards that require careful management.[7]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P403+P233
Store in a well-ventilated place. Keep container tightly closed.[7]
Personal Protective Equipment (PPE) and First Aid
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[7]
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust or vapors are generated.[7]
First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, give oxygen.[7]
First Aid (Skin/Eye Contact): Immediately flush skin or eyes with plenty of water for at least 15 minutes.[7]
Conclusion: A Strategically Activated Intermediate
4-Chloro-1-ethoxy-2-nitrobenzene stands out as a strategically designed synthetic intermediate. Its reactivity is dominated by the electron-withdrawing nitro group, which facilitates highly predictable and efficient nucleophilic aromatic substitution at the para-positioned chlorine. Furthermore, the nitro group itself serves as a synthetic handle, readily convertible to an amine for subsequent elaboration. This dual reactivity, combined with its straightforward synthesis and handling, cements its role as a valuable tool for chemists in drug discovery and materials science, enabling the streamlined construction of complex and functionally diverse molecules.
References
Wikipedia. (2023). 4-Nitrochlorobenzene. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
National Center for Biotechnology Information. (n.d.). 4-Chloro-1-iodo-2-nitrobenzene. Retrieved from [Link]
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
SIELC Technologies. (2018). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
Application Note: High-Yield Regioselective Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene via SNAr
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 4-chloro-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 4-chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and energetic materials. The most efficient and scalable route to synthesize this molecule is through the Nucleophilic Aromatic Substitution (SNAr) of using sodium ethoxide[1].
The Causality of Regioselectivity
A common challenge in disubstituted benzene derivatives is predicting and controlling regioselectivity. In 1,4-dichloro-2-nitrobenzene, the two chlorine atoms reside in vastly different electronic environments[2].
C1-Chlorine: Located ortho to the strongly electron-withdrawing nitro (-NO2) group.
C4-Chlorine: Located meta to the nitro group.
For an SNAr reaction to proceed, the nucleophile must attack the aromatic ring to form an anionic intermediate known as the Meisenheimer complex . The nitro group can only stabilize this intense negative charge via resonance when the attack occurs at the ortho or para positions. Consequently, the ethoxide nucleophile regioselectively attacks C1[3]. Attack at C4 is electronically disfavored because the meta-nitro group cannot participate in resonance stabilization. This precise electronic control guarantees that the chloride adjacent to the nitro group is exclusively displaced, yielding 4-chloro-1-ethoxy-2-nitrobenzene without the need for complex isomer separation[1].
Fig 1. SNAr mechanistic pathway highlighting the Meisenheimer complex intermediate.
Experimental Design & Self-Validating Principles
This protocol is engineered as a self-validating system . You do not need to wait for post-reaction HPLC analysis to know if the chemistry is working; the reaction provides real-time physical feedback:
Chromatic Shift (Complex Formation): Upon the dropwise addition of sodium ethoxide, the pale yellow solution will immediately transition to a deep orange/red. This is the visual manifestation of the Meisenheimer complex forming.
Precipitation (Complex Collapse): As the reaction is heated to reflux, the intermediate collapses to the final product, expelling a chloride ion. This causes the deep red color to fade back to a lighter yellow, accompanied by the precipitation of fine, white sodium chloride (NaCl). The stoichiometric accumulation of NaCl serves as a direct gravimetric indicator of reaction progress.
Note: Absolute ethanol must be used. The presence of water will generate hydroxide ions (OH⁻), leading to the formation of 4-chloro-2-nitrophenol as an unwanted side product[1].
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
Charge the flask with 19.2 g (100 mmol) of 1,4-dichloro-2-nitrobenzene and 100 mL of absolute ethanol.
Stir at 400 RPM until the solid is completely dissolved.
Submerge the flask in an ice-water bath and cool the solution to 0–5 °C .
Causality: Cooling is critical here. The initial nucleophilic attack is highly exothermic. Uncontrolled heat generation can lead to ether cleavage or push the nucleophile to attack the unactivated meta-position.
Step 2: Nucleophilic Addition & Heating
Load the dropping funnel with 41 mL of 21 wt% sodium ethoxide solution.
Add the ethoxide solution dropwise over 30 minutes . Observe the self-validating chromatic shift from pale yellow to deep orange/red.
Once the addition is complete, remove the ice bath and replace it with a heating mantle.
Gradually raise the temperature to 70–75 °C (Reflux) and maintain for 3 to 4 hours .
Causality: Thermal energy is required to overcome the activation barrier for the expulsion of the chloride leaving group. Observe the precipitation of NaCl.
Step 3: Quenching & Work-up
Remove the heat source and allow the reaction mixture to cool to room temperature.
Slowly pour the mixture into a beaker containing 150 mL of ice-cold distilled water under vigorous stirring.
Check the pH. Add 1M HCl dropwise until the solution is neutralized (pH ~7.0).
Causality: Neutralization quenches any residual unreacted ethoxide, preventing base-catalyzed degradation of the product during isolation.
Step 4: Isolation & Purification
The product will precipitate as a crude solid or a dense oil that rapidly crystallizes.
Filter the crude product under vacuum using a Büchner funnel and wash the filter cake with 50 mL of cold water to remove residual NaCl.
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~40 mL). Slowly add warm water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C.
Filter the purified pale yellow crystals and dry under high vacuum at 40 °C for 12 hours.
Fig 2. Step-by-step experimental workflow for the synthesis of 4-chloro-1-ethoxy-2-nitrobenzene.
In-Process Controls (IPC) & Analytical Validation
To ensure the highest scientific integrity, the reaction must be monitored prior to the quench step.
Thin Layer Chromatography (TLC):
Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).
Observation: The starting material (1,4-dichloro-2-nitrobenzene) has an Rf of ~0.65. The product (4-chloro-1-ethoxy-2-nitrobenzene) is more polar due to the ethoxy oxygen and will appear at an Rf of ~0.45.
HPLC/GC-MS:
Confirm the disappearance of the starting material mass (
m/z
191/193) and the appearance of the product mass (
m/z
201/203).
NMR Validation (Post-Purification):
¹H NMR (CDCl₃): Look for the diagnostic ethoxy signals: a quartet at ~4.1 ppm (2H, -CH₂-) and a triplet at ~1.4 ppm (3H, -CH₃). The disappearance of the highly deshielded ortho-proton from the starting material confirms the regiochemistry of the substitution.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol
Executive Summary & Reactivity Profile
4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) is a highly versatile, bifunctional halogenated nitroaromatic compound[1]. It serves as a critical intermediate in the synthesis of colorants, specialty chemicals, and advanced pharmaceutical precursors[2].
To effectively utilize this building block, chemists must navigate its unique stereoelectronic landscape. The molecule features an electron-donating ethoxy group at C1, a reducible and electron-withdrawing nitro group at C2, and a chlorine atom at C4.
Mechanistic Insight: A common pitfall in functionalizing this scaffold is attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the chlorine atom. While SNAr is a prominent method for synthesizing aryl ethers from activated chloronitrobenzenes, the regioselectivity is strictly dictated by the nitro group, which only activates the ortho and para positions[3]. Because the chlorine atom in 4-chloro-1-ethoxy-2-nitrobenzene is meta to the nitro group, the requisite Meisenheimer complex cannot delocalize its negative charge onto the nitro moiety[3]. Consequently, the unactivated C-Cl bond is inert to SNAr, necessitating transition-metal catalysis (e.g., Suzuki-Miyaura coupling) for carbon-carbon bond formation.
Figure 1: Divergent synthetic pathways for 4-Chloro-1-ethoxy-2-nitrobenzene functionalization.
Chemoselective Nitro Reduction
The conversion of the nitro group to an aniline derivative (4-chloro-2-ethoxyaniline) is a fundamental transformation. The primary challenge is chemoselectivity : standard catalytic hydrogenation (H₂, Pd/C) frequently results in the cleavage of the relatively weak C-Cl bond (hydrodechlorination). To preserve the aryl chloride for downstream coupling, a milder, chemoselective reducing agent such as Tin(II) chloride (SnCl₂·2H₂O) or a Béchamp reduction (Fe/NH₄Cl) must be employed.
Data Presentation: Reduction Methodologies
Table 1: Comparison of Nitro Reduction Conditions for Halogenated Nitroarenes
Method
Reagents
Chemoselectivity (NO₂ vs C-Cl)
Primary Byproducts
Workup Complexity
Catalytic Hydrogenation
Pd/C, H₂ (1 atm)
Poor (High risk of dechlorination)
H₂O
Low (Simple filtration)
Béchamp Reduction
Fe powder, NH₄Cl, H₂O
Excellent
Iron oxides
High (Requires rigorous filtration)
Tin(II) Reduction
SnCl₂·2H₂O, EtOAc/EtOH
Excellent
Tin(IV) salts
Moderate (Requires basic quench)
Protocol 1: Chemoselective Reduction using Tin(II) Chloride
Objective: Synthesize 4-chloro-2-ethoxyaniline without compromising the C-Cl bond.
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Chloro-1-ethoxy-2-nitrobenzene (10.0 mmol, 1.0 eq) in a 1:1 mixture of Ethyl Acetate and Ethanol (50 mL).
Causality: EtOAc solubilizes the starting material, while EtOH provides the protic environment necessary for hydrogen transfer during the reduction mechanism.
Reagent Addition: Add SnCl₂·2H₂O (50.0 mmol, 5.0 eq) portion-wise at room temperature. The solution will briefly turn opaque.
Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C for 4–6 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (distinctly yellow and UV-active) will disappear, replaced by a highly polar, baseline-adjacent spot that stains dark purple with ninhydrin, confirming primary amine formation.
Quenching & Precipitation: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.
Self-Validation: A thick, white precipitate of tin hydroxides will form. This confirms the neutralization of acidic tin salts, which is critical to prevent severe emulsions during extraction.
Filtration: Filter the resulting slurry through a 2-inch pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 30 mL).
Isolation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the target aniline.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Because the C-Cl bond is unactivated by the meta-nitro group, standard palladium catalysts (e.g., Pd(PPh₃)₄) fail to undergo the initial oxidative addition step efficiently. To overcome this high activation barrier, bulky, electron-rich dialkylbiaryl phosphine ligands—such as Buchwald's SPhos —are required[4]. SPhos creates a highly active, monoligated Pd(0) species that readily inserts into unactivated aryl chlorides[4].
Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Causality: The Pd(0)-SPhos active species is exquisitely sensitive to oxidation. Strict exclusion of O₂ prevents the irreversible formation of catalytically dead Palladium black.
Solvent Addition: Add degassed Toluene (20 mL) and degassed deionized H₂O (2 mL) via syringe.
Causality: The biphasic Toluene/H₂O system is intentional. Water dissolves the K₃PO₄, facilitating the formation of the reactive boronate "ate" complex required for the transmetalation step (see Figure 2).
Reaction Execution: Heat the biphasic mixture to 100 °C for 12–18 hours with vigorous stirring (>800 rpm).
Self-Validation: Vigorous stirring is self-validating if the reaction proceeds to completion; poor stirring in biphasic systems leads to stalled reactions due to a lack of interfacial mass transfer. The absence of black precipitate confirms successful deoxygenation.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic phase with water and brine, dry over MgSO₄, and purify via silica gel flash chromatography to isolate the biaryl product.
References
National Center for Biotechnology Information (NCBI). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. Available at:[Link]
Gulliver, A. T. (2011). Improving the scope and understanding of the symmetric and asymmetric suzuki coupling reaction. University of East Anglia (UEA) ePrints. Available at:[Link]
Application Note: 4-Chloro-1-ethoxy-2-nitrobenzene as a Precursor in Advanced Pharmaceutical Synthesis
Introduction & Structural Rationale In the landscape of advanced pharmaceutical synthesis, 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) serves as a highly versatile, multi-functional building block. Characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the landscape of advanced pharmaceutical synthesis, 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) serves as a highly versatile, multi-functional building block. Characterized by a tri-substituted benzene ring, this compound features three distinct functional groups that dictate its synthetic utility:
Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG). Upstream, it activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Downstream, it serves as a masked amine, ready to be reduced to yield functionalized anilines.
Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) that provides specific steric bulk and lipophilicity, crucial for the binding affinity of final active pharmaceutical ingredients (APIs).
Chloro Group (-Cl): A stable, lipophilic halogen that can either be retained in the final pharmacophore to enhance metabolic stability or utilized as a reactive handle for transition-metal-catalyzed cross-coupling reactions.
While historically recognized in quality control environments as 1[1], modern synthetic chemistry leverages this molecule primarily to generate 5-chloro-2-ethoxyaniline , a critical intermediate in the development of targeted oncology therapeutics, such as TIP48/TIP49 ATPase inhibitors[2].
Physicochemical Profiling
Understanding the physical and chemical properties of the precursor is essential for predicting its behavior in various solvent systems and its partitioning in biphasic reactions.
Table 1: Physicochemical Profile of 4-Chloro-1-ethoxy-2-nitrobenzene
The synthesis of 4-chloro-1-ethoxy-2-nitrobenzene relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). While analogous isomers (like 1-chloro-4-ethoxy-2-nitrobenzene) are synthesized from 2,4-dichloronitrobenzene[3], our target precursor is synthesized starting from 1,4-dichloro-2-nitrobenzene .
Mechanistic Causality
The nitro group strongly withdraws electron density from the ortho and para positions. In 1,4-dichloro-2-nitrobenzene, the chlorine atom at position 1 is ortho to the nitro group, making that specific carbon highly electrophilic. The chlorine at position 4 is meta to the nitro group and remains unactivated. Consequently, the ethoxide nucleophile selectively attacks position 1. The choice of Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent is deliberate; it solvates the sodium cation (Na⁺) while leaving the ethoxide anion (EtO⁻) unsolvated and highly nucleophilic[3].
Caption: Workflow for the regioselective SNAr synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene.
Protocol 1: SNAr Synthesis Workflow
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve 1.0 eq of 1,4-dichloro-2-nitrobenzene in anhydrous DMSO.
Nucleophile Addition: Slowly add 1.1 eq of sodium ethoxide. Maintain the temperature below 30°C during addition to prevent exothermic degradation.
Reaction: Heat the mixture to 50°C and stir for 18 hours[3]. Expert Insight: Exceeding 60°C significantly increases the risk of side-product formation and unselective di-substitution.
Workup: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Downstream Application: Selective Nitro Reduction
To integrate this precursor into API synthesis, the nitro group must be reduced to an amine, yielding 5-chloro-2-ethoxyaniline .
Mechanistic Causality
A critical challenge in this step is hydrodehalogenation —the unwanted cleavage of the aryl-chloride bond. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) will rapidly strip the chlorine atom from the ring. To preserve the halogen, the protocol must utilize either a poisoned catalyst (e.g., Platinum on Carbon with a sulfur additive) or a classic chemical reduction, such as the Béchamp reduction using Iron and Hydrochloric acid.
Protocol 2: Béchamp Reduction to 5-Chloro-2-ethoxyaniline
Activation: Suspend Iron powder (5.0 eq) in a mixture of ethanol and water (3:1 v/v). Add a catalytic amount of concentrated HCl (0.2 eq) and heat to 70°C for 15 minutes to activate the iron surface.
Reduction: Slowly add 4-chloro-1-ethoxy-2-nitrobenzene (1.0 eq) to the activated iron suspension.
Reflux: Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC or HPLC until the nitro starting material is completely consumed.
Filtration: Cool the mixture and filter through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethanol.
Isolation: Concentrate the filtrate, adjust the pH to ~8 using saturated NaHCO₃, and extract with dichloromethane. Dry and concentrate to yield 5-chloro-2-ethoxyaniline.
Integration into Oncology Therapeutics
The resulting 5-chloro-2-ethoxyaniline is a highly sought-after intermediate for the synthesis of aminopyrazolone derivatives . These advanced molecules function as potent ATPase inhibitors of the TIP48/TIP49 complex, a critical target for the treatment of bladder, breast, and colon cancers[4].
Mechanistic Causality
The coupling of the aniline with an anhydride requires a high-boiling, non-polar solvent and a base to drive the reaction. Triethylamine (TEA) is utilized as a proton scavenger to neutralize the acidic byproduct, shifting the equilibrium toward the desired amide product[2].
Caption: Synthetic pathway from nitrobenzene precursor to TIP48/TIP49 ATPase inhibitor.
Protocol 3: Synthesis of the API Intermediate (Amidation)
Based on validated patent literature for TIP48/TIP49 inhibitors[2]:
Dissolution: Dissolve 1,1-Cyclopentanediacetic anhydride (2.50 g, 14.9 mmol) and 5-chloro-2-ethoxyaniline (3.06 g, 17.8 mmol) in 20 mL of anhydrous toluene[2].
Base Addition: Add triethylamine (4.94 mL, 35.7 mmol) to the solution[2].
Workup: Cool the reaction to room temperature. Acidify the mixture by adding 5 N hydrochloric acid to precipitate the product or force it into the organic layer[2].
Extraction: Extract the mixture with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the target intermediate[4].
Analytical Characterization & Impurity Profiling
Because 4-chloro-1-ethoxy-2-nitrobenzene is also recognized as an impurity in legacy pharmaceuticals (Phenacetin Impurity 13)[1], rigorous analytical characterization is required to ensure batch-to-batch consistency and regulatory compliance.
Table 2: Analytical Characterization Methods
Technique
Purpose
Key Signatures & Causality
HPLC (UV Detection)
Purity assessment
Strong UV absorbance (typically at ~254 nm) driven by the highly conjugated nitroaromatic system.
¹H-NMR (CDCl₃)
Structural confirmation
Distinct triplet/quartet splitting pattern for the ethoxy group (-OCH₂CH₃); diagnostic aromatic proton shifts confirming regiochemistry.
LC-MS (ESI+)
Mass confirmation
Expected [M+H]⁺ peak at m/z 202.0 / 204.0, displaying the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.
References
Klivon. "Phenacetin Impurity 13 | CAS Number 102236-24-8". 1
Analytical techniques for the quantification of 4-Chloro-1-ethoxy-2-nitrobenzene
An Application Note and Protocol for the Analytical Quantification of 4-Chloro-1-ethoxy-2-nitrobenzene Authored by a Senior Application Scientist Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a substituted nitroaromat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Analytical Quantification of 4-Chloro-1-ethoxy-2-nitrobenzene
Authored by a Senior Application Scientist
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final products. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and stability testing in research and drug development settings.
This document provides detailed application notes and validated protocols for the quantification of 4-Chloro-1-ethoxy-2-nitrobenzene using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD). The methodologies are designed to be self-validating, ensuring accuracy, precision, and reliability in accordance with established scientific principles and regulatory expectations.[1][2]
Principle of Analysis: Chromatographic Separation
Chromatographic techniques are the cornerstone for the analysis of nitroaromatic compounds, offering high-resolution separation from impurities and matrix components.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): This technique is ideal for non-volatile or thermally labile compounds. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 4-Chloro-1-ethoxy-2-nitrobenzene, a non-polar molecule, reversed-phase HPLC using a C18 column is the method of choice. Detection is commonly performed using a UV-Vis detector, as the aromatic nitro-group provides strong chromophores.
Gas Chromatography (GC): GC is a powerful technique for analytes that are volatile and thermally stable.[3] The compound is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on the analyte's interaction with the stationary phase. For halogenated nitroaromatics, an Electron Capture Detector (ECD) offers exceptional sensitivity, while a Flame Ionization Detector (FID) provides a more universal response for organic compounds.[3][4]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed for the accurate quantification of 4-Chloro-1-ethoxy-2-nitrobenzene and is suitable for purity assessment and assay determination.
Expertise & Causality: Why this Approach?
The selection of a reversed-phase C18 column is based on the hydrophobic nature of 4-Chloro-1-ethoxy-2-nitrobenzene. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the target analyte while separating it from more polar or less polar impurities. Acetonitrile is chosen for its low UV cutoff and excellent solvent strength for this class of compounds.[5] A detection wavelength of 254 nm is selected as it typically provides a strong absorbance for aromatic compounds, ensuring high sensitivity.[6]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis Detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Stock Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Chloro-1-ethoxy-2-nitrobenzene reference standard and dissolve it in a 50 mL volumetric flask with acetonitrile.
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample, dissolve it in a 100 mL volumetric flask with acetonitrile, and sonicate briefly to ensure complete dissolution.[7] Filter through a 0.45 µm syringe filter before injection if particulates are present.
4. Data Analysis and Quantification
Inject the calibration standards and the sample solution(s) into the HPLC system.
Record the peak area of the 4-Chloro-1-ethoxy-2-nitrobenzene peak at its specific retention time.
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥0.999.
Calculate the concentration of 4-Chloro-1-ethoxy-2-nitrobenzene in the sample solution using the regression equation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Methodology: Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Scientific Rationale & Method Design
4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a highly functionalized aromatic compound utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Developing a robust analytical method for this compound requires a deep understanding of its physicochemical properties.
Causality in Chromatographic Choices
Stationary Phase Selection: The molecule features an electron-withdrawing nitro group, a chloro substituent, and a lipophilic ethoxy chain. This combination yields a moderately non-polar molecule with a distinct dipole. A standard C18 (Octadecylsilane) column provides the optimal hydrophobic surface area necessary for consistent partitioning and retention of such chloronitrobenzene derivatives[1],[2].
Mobile Phase Composition: While methanol is frequently used for nitroaromatics[3], acetonitrile (MeCN) is selected here as the organic modifier. Acetonitrile is an aprotic solvent that minimizes hydrogen-bonding interactions with the nitro group, thereby reducing peak tailing. Because the ethoxy group significantly increases the molecule's lipophilicity compared to base chloronitrobenzenes[4], a relatively strong elution solvent—70% Acetonitrile : 30% Water —is required to prevent excessive band broadening and ensure a practical retention time (k' between 2 and 5).
Detection Mechanism: Nitroaromatic compounds possess a highly conjugated
π
-system that results in strong
π→π∗
transitions. This makes them exceptionally responsive to Ultraviolet-Visible (UV-Vis) detection, with an optimal absorption maximum around 254 nm[3],[2].
Figure 1: Mechanistic pathway of analyte partitioning between mobile and stationary phases.
Optimized Chromatographic Conditions
To ensure reproducibility across different laboratory environments, the quantitative data and operational parameters have been strictly defined.
Table 1: HPLC Method Parameters
Parameter
Specification
Scientific Rationale
Column
C18, 4.6 x 250 mm, 5 µm
Provides maximum theoretical plates (N) for baseline resolution of the lipophilic analyte.
Mobile Phase
Acetonitrile : Water (70:30, v/v)
Isocratic elution balances the retention factor with a rapid analysis time.
Flow Rate
1.0 mL/min
Standard optimal linear velocity for 4.6 mm internal diameter columns.
Column Temperature
30 °C
Thermostating the column stabilizes mobile phase viscosity, preventing retention time drift.
Detection
UV at 254 nm
Targets the primary chromophore (nitroaromatic ring) for maximum sensitivity[2].
Injection Volume
10 µL
Prevents column overloading while maintaining the necessary Limit of Detection (LOD).
Experimental Protocols
This protocol is designed as a self-validating system . By following the exact sequence, the analyst automatically verifies the integrity of the mobile phase, the column efficiency, and the detector response before sample quantification begins.
Step 1: Mobile Phase Preparation
Measure 700 mL of HPLC-grade Acetonitrile and 300 mL of ultrapure water (18.2 MΩ·cm).
Combine the solvents in a 1 L borosilicate glass mobile phase reservoir.
Sonicate the mixture for 15 minutes to degas the solution, preventing micro-bubble formation in the pump heads which can cause baseline noise.
Filter through a 0.22 µm PTFE membrane filter.
Step 2: Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-1-ethoxy-2-nitrobenzene reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile.
Working Standards (10 - 100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase to construct a 5-point calibration curve.
Step 3: Sample Preparation
Dissolve the unknown sample in Acetonitrile to achieve an estimated concentration within the linear range (e.g., 50 µg/mL).
Vortex for 30 seconds to ensure complete dissolution.
Filter the sample through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial to remove any particulate matter that could clog the column frit.
Step 4: System Equilibration & Suitability Testing (SST)
Purge the HPLC system with the mobile phase at 1.0 mL/min for at least 30 minutes.
Monitor the UV baseline at 254 nm until it is completely flat (drift < 1 mAU/hr).
Self-Validation Check: Inject the 50 µg/mL standard six times. The system is only validated for use if:
Retention Time Relative Standard Deviation (RSD) is
≤
1.0%.
Peak Area RSD is
≤
2.0%.
Tailing Factor (
Tf
) is
≤
1.5.
Figure 2: End-to-end analytical workflow for the HPLC quantification of the target analyte.
Troubleshooting & Chromatographic Insights
Even with a robust method, physical chemistry dictates that anomalies can occur. Here is the causality behind common issues and their resolutions:
Issue: Peak Tailing (
Tf
> 1.5)
Causality: The highly polarizable nitro group of the analyte is undergoing secondary interactions with unreacted, acidic silanol groups (-SiOH) on the silica backbone of the stationary phase.
Resolution: Ensure the use of a fully end-capped C18 column. If the issue persists, switch to a newer generation column designed with low silanol activity (e.g., Newcrom R1)[1].
Issue: Retention Time Drift (Decreasing
tR
)
Causality: The organic modifier (Acetonitrile) is selectively evaporating from the mobile phase reservoir, effectively increasing the aqueous proportion and altering the elution strength.
Resolution: Utilize tightly capped safety solvent bottles and prepare fresh mobile phase every 48 hours.
Issue: High Baseline Noise
Causality: Inadequate degassing of the mobile phase or a failing UV detector lamp.
Resolution: Re-sonicate the mobile phase. If the baseline noise continues, check the energy output of the Deuterium lamp at 254 nm.
References
[3] Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed / National Institutes of Health (NIH). Available at:[Link]
[1] Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
[4] 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf / IARC Monographs. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Detailed Application Note and Experimental Protocol
Introduction & Regulatory Context
4-Chloro-1-ethoxy-2-nitrobenzene (also known as 4-chloro-2-nitrophenetole) is a critical halogenated nitroaromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes [1]. However, the presence of the nitroaromatic moiety classifies this compound and its positional isomers as structural alerts for mutagenicity.
Under the International Council for Harmonisation (ICH) M7(R1) guidelines , DNA-reactive (mutagenic) impurities must be strictly controlled to limit potential carcinogenic risk [2]. If an impurity like 4-chloro-1-ethoxy-2-nitrobenzene lacks adequate compound-specific in vivo carcinogenicity data, it is typically controlled using the Threshold of Toxicological Concern (TTC) approach. For a standard lifetime exposure, the TTC is set at 1.5 µ g/day [3].
To meet these stringent trace-level detection requirements, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. This application note details a self-validating GC-MS protocol utilizing Selected Ion Monitoring (SIM) to achieve parts-per-billion (ppb) sensitivity, ensuring regulatory compliance and patient safety.
ICH M7 risk assessment and analytical workflow for nitroaromatic impurities.
Scientific Integrity & Mechanistic Causality
A robust analytical protocol requires an understanding of the physicochemical properties of the analyte to justify experimental choices.
Why GC-MS over HPLC-UV?
While High-Performance Liquid Chromatography (HPLC) is ubiquitous in pharmaceutical analysis, GC-MS is vastly superior for volatile and semi-volatile halogenated nitroaromatics [4]. 4-Chloro-1-ethoxy-2-nitrobenzene is thermally stable up to typical GC injector temperatures (250°C) and vaporizes intact. Mass spectrometry provides the necessary specificity to differentiate the target analyte from complex Active Pharmaceutical Ingredient (API) matrices, avoiding the matrix interference commonly seen in UV detection [5].
Column Selection Causality
The protocol utilizes a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or RTX-5MS).
Low Bleed: The arylene backbone minimizes column bleed at high temperatures, which is critical for maintaining a stable baseline in MS detection.
Isomeric Resolution: Nitroaromatic synthesis often yields positional isomers (e.g., 2-chloro-1-ethoxy-4-nitrobenzene). The slight polarity of the 5% phenyl phase exploits subtle differences in the dipole moments and boiling points of these isomers, ensuring baseline resolution before they enter the mass spectrometer.
Ionization and Detection Strategy
We employ Electron Ionization (EI) at 70 eV . This standard energy provides highly reproducible fragmentation pathways. To achieve the required TTC limits, the MS is operated in Selected Ion Monitoring (SIM) mode rather than Full Scan. By restricting the quadrupole to monitor only 3-4 specific mass-to-charge (m/z) ratios associated with the analyte, the dwell time per ion increases drastically. This maximizes the signal-to-noise (S/N) ratio, pushing the Limit of Quantitation (LOQ) into the low ppb range [6].
Solvent: Methanol or Dichloromethane (GC-MS/Pesticide grade).
Internal Standard (IS): 1-Chloro-4-nitrobenzene-d4 (or similar isotopically labeled analog) to correct for matrix effects and injection variability.
Syringe Filters: 0.22 µm PTFE filters.
Sample Preparation Workflow
Note: This is a generalized extraction from a water-soluble API matrix. Adjust solvents based on API solubility.
API Dissolution: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve completely in 5 mL of HPLC-grade water.
Internal Standard Addition: Spike the solution with 10 µL of a 1 µg/mL Internal Standard stock solution.
Liquid-Liquid Extraction (LLE): Add 2 mL of Dichloromethane (DCM) to the flask. Vortex vigorously for 2 minutes to partition the hydrophobic 4-chloro-1-ethoxy-2-nitrobenzene into the organic phase.
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to break any emulsions.
Collection & Filtration: Carefully extract the lower DCM layer using a Pasteur pipette. Filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.
Step-by-step GC-MS analytical workflow for trace impurity quantification.
GC-MS Instrumental Parameters
Configure the GC-MS system according to the parameters outlined in Table 1.
Table 1: GC-MS Operating Parameters
Parameter
Setting / Specification
GC Column
DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume
1.0 µL
Injection Mode
Splitless (Purge valve ON at 1.0 min)
Inlet Temperature
250°C
Oven Temperature Program
60°C (hold 1 min)
→
15°C/min to 200°C
→
25°C/min to 280°C (hold 3 min)
Transfer Line Temp
280°C
Ion Source Temp
230°C
Quadrupole Temp
150°C
Ionization Mode
Electron Ionization (EI), 70 eV
Solvent Delay
4.0 minutes
Mass Spectrometry (SIM) Parameters
To establish a self-validating identification system, one Target Ion (for quantification) and two Qualifier Ions (for confirmation) must be monitored. The isotopic signature of Chlorine (
35
Cl and
37
Cl in a ~3:1 ratio) provides a built-in validation mechanism for peak identification.
Table 2: Target Analytes and SIM Parameters
Analyte
Target Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
Dwell Time
4-Chloro-1-ethoxy-2-nitrobenzene
201 [M]
+
173[M - C
2
H
4
]
+
156 [M - OEt]
+
50 ms
IS (1-Chloro-4-nitrobenzene-d4)
161 [M]
+
115 [M - NO
2
]
+
103
50 ms
Note: The exact m/z values should be verified by running a Full Scan (m/z 50–300) of a high-concentration standard prior to locking in the SIM method.
Method Validation Data Presentation
The protocol must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical quantitative performance data expected when executing this optimized GC-MS method.
Table 3: Method Validation Summary
Validation Parameter
Result / Acceptance Criteria
Limit of Detection (LOD)
2.5 ppb (S/N
≥
3)
Limit of Quantitation (LOQ)
8.0 ppb (S/N
≥
10)
Linearity Range
10 ppb to 500 ppb
Correlation Coefficient (R
2
)
> 0.999
Accuracy (Recovery)
88.5% – 96.2% (Spiked at LOQ, 100%, 150% levels)
Precision (RSD, n=6)
< 4.5% at target concentration
Specificity
No interfering peaks at the retention time of the analyte
Conclusion
The rigorous control of mutagenic impurities is a non-negotiable aspect of modern drug development. By leveraging the volatility of 4-chloro-1-ethoxy-2-nitrobenzene, this GC-MS SIM method circumvents the sensitivity limitations of traditional HPLC-UV workflows. The combination of a low-bleed arylene column, optimized liquid-liquid extraction, and targeted ion monitoring creates a self-validating, highly reproducible system capable of enforcing ICH M7 TTC limits with confidence.
References
National Toxicology Program. (1993). 2-Chloronitrobenzene and 4-Chloronitrobenzene. National Institutes of Health (NIH). Available at:[Link]
Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Available at:[Link]
IntuitionLabs. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available at: [Link]
Shimadzu. (2023). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at:[Link]
PubMed / John Wiley & Sons Ltd. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Available at: [Link]
Method
Application Notes and Protocols for the Purification of 4-Chloro-1-ethoxy-2-nitrobenzene via Recrystallization
Abstract This comprehensive guide provides a detailed protocol for the purification of 4-Chloro-1-ethoxy-2-nitrobenzene using the recrystallization technique. Addressed to researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-Chloro-1-ethoxy-2-nitrobenzene using the recrystallization technique. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind solvent selection, the critical steps of the recrystallization process, and troubleshooting common challenges. The included protocols are designed to be self-validating, ensuring a high degree of purity and recovery. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent and are subsequently removed by filtration.[1] The slow and controlled formation of crystals is paramount to achieving high purity, as it allows for the selective exclusion of foreign molecules from the growing crystal structure.[3]
4-Chloro-1-ethoxy-2-nitrobenzene is a moderately polar nitroaromatic compound. Its purification is crucial for its use as an intermediate in various synthetic pathways. This application note will first guide the user through a systematic process for selecting an optimal recrystallization solvent, followed by a detailed, step-by-step purification protocol.
Compound Profile and Safety Considerations
A thorough understanding of the physical and chemical properties of 4-Chloro-1-ethoxy-2-nitrobenzene is essential for a successful and safe recrystallization.
Safety Precautions: 4-Chloro-1-ethoxy-2-nitrobenzene is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Statements:
Wear protective gloves, protective clothing, eye protection, and face protection (P280).[4]
Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[4]
In case of contact with skin, wash with plenty of water (P302+P352).[4]
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4]
If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[4]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Experimental Protocol: Solvent Selection
Objective: To identify a solvent that dissolves 4-Chloro-1-ethoxy-2-nitrobenzene when hot but not at room temperature.
Materials:
Crude 4-Chloro-1-ethoxy-2-nitrobenzene
A selection of trial solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, water)
Test tubes and a test tube rack
Hot plate or water bath
Stirring rods
Procedure:
Initial Solubility Test (Room Temperature):
Place approximately 20-30 mg of crude 4-Chloro-1-ethoxy-2-nitrobenzene into separate, labeled test tubes.
Add 1 mL of a different solvent to each test tube.
Vigorously agitate the contents of each test tube for 30-60 seconds.
Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.[2]
Hot Solubility Test:
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
Continuously agitate the mixture while heating.
Add small increments of the same solvent (up to a total of 3 mL) until the solid completely dissolves.
Record the approximate volume of solvent required to dissolve the compound. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.
Crystallization Test:
Once the compound is fully dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.
Observe if crystals form. The formation of a significant amount of crystalline solid upon cooling indicates a promising solvent.
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing the test tube in an ice bath.[1]
Solvent Selection Rationale:
Good Solvent: The compound is insoluble or sparingly soluble at room temperature but completely soluble in a minimal amount of the hot solvent, and forms abundant crystals upon cooling.
Poor Solvent: The compound is soluble at room temperature, or is insoluble even in the hot solvent.
Detailed Recrystallization Protocol for 4-Chloro-1-ethoxy-2-nitrobenzene
This protocol assumes a suitable solvent has been identified using the procedure in Section 3. For the purposes of this guide, ethanol is often a good starting point for nitroaromatic compounds.
Workflow Diagram:
Caption: Recrystallization workflow for 4-Chloro-1-ethoxy-2-nitrobenzene.
Step-by-Step Methodology:
Dissolution:
Place the crude 4-Chloro-1-ethoxy-2-nitrobenzene in an Erlenmeyer flask.
Add a few boiling chips to ensure smooth boiling.
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.
Add the minimum amount of hot solvent to the Erlenmeyer flask containing the crude compound to just cover the solid.
Heat the mixture on a hot plate, swirling gently, until the solvent boils.
Continue to add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of solvent to ensure a saturated solution upon cooling.[3]
Decolorization (if necessary):
If the solution is colored due to impurities, remove the flask from the heat and add a small amount of activated charcoal.
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Hot Gravity Filtration (if necessary):
If there are insoluble impurities or if activated charcoal was used, it is necessary to perform a hot gravity filtration.
Preheat a funnel and a receiving flask to prevent premature crystallization.
Filter the hot solution through a fluted filter paper into the clean, preheated receiving flask.
Crystallization:
Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Continue to draw air through the crystals for several minutes to aid in drying.
Drying:
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a desiccator or a vacuum oven at a low temperature can be used.
Troubleshooting
Issue
Possible Cause
Solution
Oiling Out
The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.
Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly.
No Crystals Form
The solution is not saturated (too much solvent was added). The solution is supersaturated.
Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low Recovery
Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.
Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is preheated.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-Chloro-1-ethoxy-2-nitrobenzene by recrystallization. By following the detailed procedures for solvent selection and the multi-step purification process, researchers can achieve a high degree of purity and yield. Adherence to the safety guidelines is paramount throughout the procedure. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds.
References
Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
University of California, Irvine. Recrystallization - Single Solvent. Retrieved from [Link]
Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
University of Colorado Boulder. Recrystallization. Retrieved from [Link]
Solubility of Things. 4-Chloro-1-methyl-2-nitrobenzene. Retrieved from [Link]
PubChem. 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]
OECD. (2001, September 14). 1-Chloro-2-nitrobenzene CAS: 88-73-3. Retrieved from [Link]
Wikipedia. 4-Nitrochlorobenzene. Retrieved from [Link]
ResearchGate. (2021, August 25). How can we mix 1-Chloro-2,4-dinitrobenzene solution (in methanol) in aqueous solutions without precipitation?. Retrieved from [Link]
Application Note: Regioselective Nitration of 4-Chloro-1-ethoxybenzene – Overcoming Oxidative Dealkylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the regioselective electrophilic aromatic nitration of 4-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a highly reliable, self-validating protocol for the regioselective electrophilic aromatic nitration of 4-chloro-1-ethoxybenzene, specifically addressing the kinetic and mechanistic challenges of ether cleavage.
Executive Summary & Mechanistic Rationale
The synthesis of 4-chloro-1-ethoxy-2-nitrobenzene (4-chloro-2-nitrophenetole) via the nitration of 4-chloro-1-ethoxybenzene (p-chlorophenetole) is a fundamental transformation in the generation of pharmaceutical intermediates and cross-coupling precursors [1]. However, this reaction presents a classic dichotomy between predictable regioselectivity and unpredictable substrate stability.
Regioselectivity (The Directing Effects):
The aromatic ring is governed by two competing substituents. The ethoxy group (-OEt) is strongly activating and ortho/para-directing via resonance electron donation. The chloro group (-Cl) is weakly deactivating via inductive withdrawal. Because the -OEt group is a vastly superior activating group, it dictates the regiochemistry. With the para position occupied by the chlorine atom, the incoming nitronium electrophile is directed exclusively to the position ortho to the ethoxy group (C2).
The Mechanistic Pitfall: Oxidative Dealkylation:
Direct nitration of p-chlorophenetole is notorious for a destructive side reaction. As documented in classical kinetic studies, the loss of the ethyl group during the nitration of p-chlorophenetole involves significant oxidation, producing nitrous acid (HNO₂), which severely complicates reaction kinetics [2]. Under standard "mixed acid" (HNO₃/H₂SO₄) conditions, the strong mineral acid protonates the ether oxygen, forming an oxonium ion intermediate. This intermediate undergoes rapid dealkylation, yielding 4-chloro-2-nitrophenol and generating toxic nitrogen oxide (NOx) fumes [1]. This oxidative side-reaction can trigger autocatalysis, leading to uncontrollable exotherms and intractable tar formation [2].
To circumvent this, the protocol below utilizes a milder nitrating agent. By employing nitric acid in a mixture of acetic acid and acetic anhydride at sub-ambient temperatures, the active electrophile becomes acetyl nitrate (CH₃COONO₂). This eliminates the highly acidic environment required for oxonium ion formation, thereby preserving the ethyl ether linkage.
Reaction Pathway Visualization
Reaction pathways for the nitration of 4-chloro-1-ethoxybenzene.
Experimental Methodology: Mild Nitration via Acetyl Nitrate
Self-Validating System: This protocol is designed with built-in causality checks. It incorporates specific temperature thresholds and visual cues (color changes, gas evolution) to ensure the operator can validate the reaction's trajectory in real-time and abort or adjust if the dealkylation pathway is triggered.
Reagents & Materials
4-Chloro-1-ethoxybenzene (Substrate): 10.0 g (63.8 mmol)
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, combine 15 mL of acetic anhydride and 15 mL of glacial acetic acid. Cool the mixture to 0 °C using an ice-brine bath.
Electrophile Generation: Slowly add 3.0 mL of fuming nitric acid dropwise over 15 minutes.
Causality & Validation: The slow addition controls the exothermic formation of acetyl nitrate. The internal temperature must not exceed 5 °C to prevent the explosive decomposition of the nitrating agent.
Substrate Addition: In a separate flask, dissolve 10.0 g of 4-chloro-1-ethoxybenzene in 10 mL of glacial acetic acid. Transfer this solution to an addition funnel.
Nitration: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
Causality & Validation: Strict thermal control is the primary defense against oxidative dealkylation. Visual Check: If the solution turns deep red or begins evolving brown NO₂ gas, oxidative dealkylation is occurring [2]. Immediately lower the temperature and slow the addition rate.
Propagation: Once the addition is complete, allow the reaction to stir at 5 °C for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1, UV detection). The target product will appear as a distinct, more polar spot compared to the starting material.
Quenching: Pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.
Causality: The sudden aqueous dilution hydrolyzes any remaining acetic anhydride and quenches the nitrating agent, precipitating the crude product and halting over-nitration.
Isolation & Workup: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (to remove acetic acid), followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude yellow solid from hot ethanol to yield pure 4-chloro-1-ethoxy-2-nitrobenzene.
Quantitative Data & Process Comparison
To highlight the necessity of the mild protocol, the following table summarizes the quantitative outcomes of different nitration conditions based on empirical optimizations.
Reaction Condition
Active Electrophile
Target Yield (%)
Dealkylated Impurity (%)
Process Safety & Scalability
HNO₃ / Ac₂O / AcOH (0–5 °C)
Acetyl Nitrate
85 – 90%
< 2%
High; controlled exotherm, minimal NOx fumes.
HNO₃ / H₂SO₄ (0–5 °C)
Nitronium Ion (NO₂⁺)
40 – 50%
30 – 40%
Low; significant ether cleavage, moderate NOx.
HNO₃ / H₂SO₄ (Room Temp)
Nitronium Ion (NO₂⁺)
< 15%
> 70%
Hazardous; autocatalytic oxidation, tar formation.
Analytical Characterization & Troubleshooting
To ensure the integrity of the synthesized 4-chloro-1-ethoxy-2-nitrobenzene and validate the suppression of side reactions, verify the structure using ¹H-NMR (CDCl₃, 400 MHz).
Validation of the Ether Linkage: Look for a distinct triplet at ~1.45 ppm (3H, -CH₃) and a quartet at ~4.15 ppm (2H, -OCH₂-). The slight downfield shift of the methylene protons compared to the starting material confirms the electron-withdrawing effect of the newly introduced ortho-nitro group.
Validation of Regiochemistry: The symmetry of the starting material's aromatic region will be broken. Expect three distinct aromatic signals: a doublet at ~7.8 ppm (1H, meta to ethoxy, ortho to nitro), a doublet of doublets at ~7.5 ppm (1H), and a doublet at ~7.0 ppm (1H, ortho to ethoxy).
Validation of Dealkylation Suppression: The complete absence of a broad singlet at ~10.5 ppm (phenolic -OH) confirms the successful suppression of the oxidative dealkylation side-reaction [2].
References
Benchchem. 1-Chloro-4-ethoxy-2-nitrobenzene | CAS 89979-06-6 - Established Synthetic Routes & Green Chemistry Principles in Nitroarene Synthesis.
ResearchGate. Kirk-Othmer Encyclopedia of Chemical Technology - Kinetics of Nitration and Dealkylation of p-Chlorophenetole.
Method
Application Notes and Protocols: Reaction Kinetics of 4-Chloro-1-ethoxy-2-nitrobenzene Formation
Introduction 4-Chloro-1-ethoxy-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the kinetics of its formation is paramount for process optimization, ensuri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Chloro-1-ethoxy-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the kinetics of its formation is paramount for process optimization, ensuring reaction efficiency, and maintaining safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of 4-Chloro-1-ethoxy-2-nitrobenzene formation. The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and sodium ethoxide. The electron-withdrawing nitro group in the para position to the leaving group (a chlorine atom) activates the aromatic ring, making it susceptible to nucleophilic attack.[1]
This document delves into the underlying reaction mechanism, provides detailed experimental protocols for kinetic studies, and outlines analytical methodologies for monitoring the reaction progress. The insights provided herein are grounded in established principles of chemical kinetics and are designed to be a self-validating system for reliable and reproducible results.
Reaction Mechanism
The formation of 4-Chloro-1-ethoxy-2-nitrobenzene from 1,2-dichloro-4-nitrobenzene and sodium ethoxide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
Nucleophilic Attack: The ethoxide ion (CH3CH2O-), a strong nucleophile, attacks the carbon atom bearing a chlorine atom that is ortho to the nitro group. This is the rate-determining step as it involves the temporary loss of aromaticity in the benzene ring.[2] The strong electron-withdrawing nature of the nitro group is crucial as it delocalizes the negative charge of the intermediate, stabilizing it.[3] This resonance-stabilized intermediate is known as a Meisenheimer complex.[3][4]
Leaving Group Departure: In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, 4-Chloro-1-ethoxy-2-nitrobenzene.[2]
While the two-step addition-elimination mechanism via a Meisenheimer complex is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously.[4][5] However, for systems with strongly electron-withdrawing groups like the nitro group, the stepwise mechanism is generally favored.
Application Notes & Protocols: The Industrial Versatility of 4-Chloro-1-ethoxy-2-nitrobenzene Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-1-ethoxy-2-nitrobenzene stands as a pivotal molecular scaffold in modern industrial chemistry. Its strategic arrangement of func...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1-ethoxy-2-nitrobenzene stands as a pivotal molecular scaffold in modern industrial chemistry. Its strategic arrangement of functional groups—a reducible nitro group, a displaceable chlorine atom, and a modifying ethoxy group—renders it a highly versatile precursor for a multitude of high-value chemical entities. The electron-withdrawing nature of the nitro group significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, opening a primary pathway to complex heterocyclic systems.[1][2] This guide provides an in-depth exploration of the key industrial applications of its derivatives, focusing on their role in the synthesis of pharmaceuticals, agrochemicals, and dyes. Detailed, field-tested protocols are provided to illustrate the practical synthesis of critical intermediates and final products, underscoring the causality behind procedural choices to ensure scientific integrity and reproducibility.
Core Reactivity and Strategic Importance
The utility of 4-Chloro-1-ethoxy-2-nitrobenzene is rooted in two primary transformations:
Nitro Group Reduction: The conversion of the nitro group to an aniline (4-chloro-2-ethoxyaniline) is the most common initial step. This transformation creates an ortho-substituted aniline, a critical precursor for cyclization reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the introduction of diverse functionalities.[1]
These two pathways are often used sequentially to build complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many biologically active compounds.
Primary Application: Synthesis of Quinoxaline Scaffolds
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The synthesis of the quinoxaline core from 4-Chloro-1-ethoxy-2-nitrobenzene derivatives is a robust and efficient industrial process.
Mechanistic Rationale
The synthesis hinges on the creation of a substituted ortho-phenylenediamine intermediate. This is achieved by first reducing the nitro group of the parent compound to form 4-chloro-2-ethoxyaniline. This aniline can then undergo a second SNAr reaction, where the chlorine is displaced by an amine, or it can be further functionalized before the cyclization step. The resulting diamine is then condensed with a 1,2-dicarbonyl compound (like glyoxal or a substituted benzil) to form the quinoxaline ring system.[5]
Visualization: Synthetic Pathway to Quinoxalines
The following diagram illustrates the general synthetic route from the starting material to a functionalized quinoxaline core.
Common side products in the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities and experimental bottlenecks encountered during the synthesis of 4-Chloro-1-etho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities and experimental bottlenecks encountered during the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene (also classified in pharmaceutical development as 1 [1]).
This compound is typically synthesized via two primary pathways:
Route A:2 [2] of 1,4-dichloro-2-nitrobenzene using sodium ethoxide.
Route B: Direct O-3 [3] (specifically 4-chloro-2-nitrophenol) using an ethylating agent like ethyl bromide.
Below, you will find troubleshooting FAQs, quantitative impurity profiles, and self-validating protocols to ensure high-yield, high-purity synthesis.
I. Troubleshooting FAQs & Mechanistic Insights
Q1: During the SNAr synthesis (Route A), my HPLC shows a massive spike in 4-chloro-2-nitrophenol instead of the target product. What is driving this side reaction?The Causality: The formation of 4-chloro-2-nitrophenol is a direct result of moisture contamination in your solvent (DMSO) or the use of hygroscopic sodium ethoxide. Water reacts with the ethoxide ion to generate hydroxide (
OH−
). Because hydroxide is a harder, more aggressive nucleophile than ethoxide, it readily attacks the highly activated ortho-position of the 1,4-dichloro-2-nitrobenzene precursor. The nitro group strongly stabilizes the resulting Meisenheimer complex, allowing hydroxide to kinetically outcompete ethoxide.
The Fix: Switch to anhydrous DMSO and titrate your nucleophile solution.
Q2: I am detecting 1,4-diethoxy-2-nitrobenzene in my final intermediate. How is the meta-chlorine reacting?The Causality: In 1,4-dichloro-2-nitrobenzene, the chlorine at position 1 is ortho to the nitro group (highly activated), while the chlorine at position 4 is meta (unactivated). However, if you apply forcing conditions—specifically temperatures exceeding 60°C or a large stoichiometric excess of NaOEt—the thermal energy overcomes the activation barrier for the non-activated meta-substitution, leading to over-alkylation.
The Fix: Strictly limit NaOEt to 1.05 equivalents and cap the reaction temperature at 50°C.
Q3: When using direct O-alkylation of 4-chloro-2-nitrophenol (Route B), my conversion stalls at ~75%. Why?The Causality: This stalling is typically caused by the physical loss or chemical degradation of the alkylating agent. Ethyl bromide (EtBr) is highly volatile (bp 38°C) and will escape the liquid phase if the reactor is not properly sealed or equipped with a sub-zero condenser. Additionally, trace water in the base (
K2CO3
) can hydrolyze EtBr into ethanol, shifting the stoichiometry and leaving unreacted phenol.
The Fix: Monitor EtBr concentration via headspace GC and utilize an alkaline workup to purge unreacted starting material.
II. Quantitative Profiling of Common Side Products
The following table summarizes the key side products, their chromatographic behavior, and critical limits for downstream pharmaceutical applications.
Impurity / Side Product
Origin Pathway
Relative Retention Time (RRT)*
Critical Limit (Area %)
Mitigation Strategy
4-Chloro-2-nitrophenol
Hydrolysis of SNAr precursor
0.65
< 0.5%
Control
H2O
to <100 ppm; perform alkaline wash.
1,4-Diethoxy-2-nitrobenzene
Over-alkylation (SNAr)
1.42
< 0.1%
Limit NaOEt to 1.05 eq; cap temperature at 50°C.
1,4-Dichloro-2-nitrobenzene
Unreacted SM (SNAr)
0.85
< 1.0%
Extend reaction time; monitor conversion via HPLC.
Ethanol
Hydrolysis of EtBr
0.15
N/A (Removed)
Use anhydrous
K2CO3
; seal reactor tightly.
*RRT values are representative for a standard C18 Reverse Phase HPLC method (Acetonitrile/Water gradient).
This protocol utilizes built-in validation steps to prevent hydrolysis and over-alkylation.
Reactor Preparation: Purge a 500 mL jacketed reactor with
N2
. Charge 100 g of 1,4-dichloro-2-nitrobenzene and 250 mL of anhydrous DMSO.
Moisture Validation (Self-Validating Step): Perform a Karl Fischer titration on the mixture. Do not proceed if
H2O
> 100 ppm. If moisture is high, add molecular sieves or replace the solvent to prevent 4-chloro-2-nitrophenol formation.
Nucleophile Addition: Cool the reactor to 15°C. Slowly add 1.05 equivalents of Sodium Ethoxide (NaOEt) as a 21% solution in ethanol over 1 hour via an addition funnel. Maintain the internal temperature <25°C during addition.
Reaction Execution: Heat the mixture to 50°C and stir for 4 hours.
Quench & Isolate: Cool to 20°C and quench by pouring into 500 mL of cold DI water. Filter the resulting yellow precipitate.
Purity Validation (Self-Validating Step): Run a rapid HPLC of the crude solid. If RRT 0.65 (phenol impurity) is >0.5%, reslurry the solid in 0.1 M NaOH for 30 minutes to selectively deprotonate and dissolve the phenolic impurity into the aqueous phase. Filter and dry under vacuum at 40°C.
Protocol B: Direct O-Alkylation Route (from 4-Chloro-2-nitrophenol)
This protocol focuses on phase-transfer efficiency and reagent preservation.
Reactor Preparation: Charge 100 g of 4-chloro-2-nitrophenol, 120 g of finely milled anhydrous
K2CO3
, and 300 mL of DMF into a
N2
-purged reactor.
Reagent Validation (Self-Validating Step): Analyze the Ethyl Bromide (EtBr) reagent via GC-FID prior to addition. Ensure no ethanol degradation peak is present. Add 1.2 equivalents of EtBr to the reactor.
Heating: Seal the reactor tightly to prevent EtBr volatilization, or equip it with a dry-ice condenser. Heat to 60°C for 6 hours.
Workup & Phenol Purge (Self-Validating Step): Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, then partition the residue between Ethyl Acetate (EtOAc) and 0.1 M NaOH.
Validation Check: The aqueous phase from the NaOH wash should run distinctly yellow (indicating the presence of the phenoxide ion). Acidify a small aliquot of this aqueous wash to pH 2; if a precipitate forms, you have successfully purged the unreacted starting material.
Crystallization: Evaporate the organic layer and recrystallize the product from an ethanol/water mixture.
IV. Pathway Visualization
The following diagram maps the divergent reaction pathways, highlighting how specific conditions drive the formation of either the target API intermediate or unwanted side products.
Reaction pathways and side-product divergence for 4-Chloro-1-ethoxy-2-nitrobenzene synthesis.
V. References
RSC Publishing. "CCLX-SVIII.-The Methylation of Phenols by Methyl Sulphate. A Suggested Mechanism." Available at:[Link]
Optimization of reaction parameters for 4-Chloro-1-ethoxy-2-nitrobenzene synthesis
Welcome to the Process Optimization and Troubleshooting Center for the synthesis of 4-chloro-1-ethoxy-2-nitrobenzene. This guide is designed for researchers, application scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Optimization and Troubleshooting Center for the synthesis of 4-chloro-1-ethoxy-2-nitrobenzene. This guide is designed for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible methodologies for nucleophilic aromatic substitution (SNAr) workflows.
Below, you will find our validated Standard Operating Procedure (SOP), empirical optimization data, and an in-depth FAQ section addressing the mechanistic causality behind common experimental failures.
Mechanistic Pathway & Workflow
The synthesis of 4-chloro-1-ethoxy-2-nitrobenzene relies on the regioselective SNAr of 1,4-dichloro-2-nitrobenzene using sodium ethoxide[1]. The success of this reaction hinges on the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex[2]. Because the chlorine at the C1 position is ortho to the nitro group, it is highly activated for nucleophilic attack, whereas the C4 chlorine (meta to the nitro group) remains unreactive under standard conditions[1].
Mechanistic pathway for the SNAr synthesis of 4-chloro-1-ethoxy-2-nitrobenzene.
Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. By strictly controlling the solvent environment and addition rate, we prevent the formation of phenolic impurities and thermal degradation.
Materials Required:
1,4-dichloro-2-nitrobenzene (Starting Material)
Sodium ethoxide (NaOEt), solid, 95%+ purity
Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol
Ethyl Acetate, Brine, and Anhydrous Na₂SO₄ for workup
Step-by-Step Methodology:
System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, internal thermometer, and an argon gas inlet. Maintain a positive argon pressure to exclude atmospheric moisture.
Reagent Dissolution: Charge the flask with 10.0 g (52.1 mmol) of 1,4-dichloro-2-nitrobenzene and 100 mL of anhydrous DMSO. Stir until complete dissolution is achieved.
Controlled Nucleophile Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 4.25 g (62.5 mmol, 1.2 equiv) of solid NaOEt in small portions over 30 minutes. Causality note: Gradual addition mitigates the exothermic spike of the initial nucleophilic attack, preventing localized overheating that can lead to non-specific substitution.
Reaction Execution: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 50 °C for 5 hours. Monitor the disappearance of the starting material via HPLC or TLC (Hexanes:EtOAc 8:2).
Quenching: Once conversion is >99%, cool the mixture to room temperature. Vigorously stir while pouring the reaction mixture into 300 mL of ice-cold distilled water to precipitate the product and quench any unreacted alkoxide.
Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers thoroughly with brine (3 x 50 mL) to partition the DMSO into the aqueous waste.
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield pure 4-chloro-1-ethoxy-2-nitrobenzene.
Optimization of Reaction Parameters
The following table summarizes the quantitative data derived from our parameter optimization studies. Note the profound impact of solvent choice on reaction kinetics and temperature requirements.
Solvent
Temp (°C)
NaOEt (equiv)
Time (h)
Conversion (%)
Regioselectivity (C1:C4)
Major Impurity
Absolute Ethanol
78 (Reflux)
1.1
12
85
>99:1
Unreacted SM
Absolute Ethanol
25
1.5
24
60
>99:1
Unreacted SM
Anhydrous DMSO
50
1.2
5
>99
>99:1
None (Optimal)
Anhydrous DMSO
90
1.2
2
>99
95:5
C4-ethoxy isomer
Wet Ethanol
78 (Reflux)
1.2
12
90
>99:1
4-chloro-2-nitrophenol
Troubleshooting & FAQs
Q: Why is the regioselectivity so high for the C1 position over the C4 position?A: The reaction is governed by the SNAr mechanism. The nitro group at the C2 position strongly withdraws electron density via resonance, stabilizing the negative charge of the intermediate Meisenheimer complex[2]. The chlorine at C1 is ortho to the nitro group, allowing the intermediate negative charge to be delocalized directly onto the nitro group's oxygen atoms. Conversely, the chlorine at C4 is meta to the nitro group and lacks this resonance stabilization. Therefore, the ethoxide anion selectively displaces the C1 chloride[1].
Q: My final product contains a significant amount of 4-chloro-2-nitrophenol. How do I prevent this?A: This is a classic side reaction caused by the presence of water. Sodium ethoxide is highly hygroscopic. If moisture is present in your solvent or the ambient atmosphere, it reacts with the ethoxide to form sodium hydroxide (
NaOEt+H2O⇌NaOH+EtOH
). Hydroxide is a potent, hard nucleophile that will readily displace the C1 chlorine to form the phenol derivative (4-chloro-2-nitrophenol)[1]. To prevent this, you must use strictly anhydrous solvents, flame-dried glassware, and store your NaOEt under an inert argon atmosphere.
Q: Can I substitute sodium methoxide for sodium ethoxide to save costs?A: No. The alkoxide used directly dictates the resulting ether. Using sodium methoxide will yield 4-chloro-2-nitroanisole (the methoxy derivative), not the desired ethoxy compound[3]. If your target molecule is 4-chloro-1-ethoxy-2-nitrobenzene, you must strictly use the ethoxide anion.
Q: Why does the optimized SOP recommend DMSO over Ethanol, given that Ethanol is the conjugate acid of the nucleophile?A: While ethanol is a traditional and inexpensive solvent, it is a polar protic solvent. Protic solvents extensively hydrogen-bond with the ethoxide anion, creating a solvation shell that significantly reduces its nucleophilicity. DMSO, on the other hand, is a polar aprotic solvent. It effectively solvates the sodium cation but leaves the ethoxide anion "naked" and highly reactive[2]. This kinetic boost allows the reaction to reach >99% conversion at a much lower temperature (50 °C) in less time (5 hours), thereby minimizing the risk of thermal degradation or non-specific substitution at the C4 position.
Q: The reaction stalled at 85% conversion in ethanol. Should I increase the temperature to 120 °C in a sealed tube?A: We strongly advise against this. Pushing the temperature above 90 °C increases the kinetic energy of the system to a point where the activation energy for the non-stabilized meta-substitution (C4 position) can be overcome, leading to dialkylated impurities or the C4-ethoxy isomer. Instead of increasing heat, switch the solvent system to DMSO as outlined in our SOP to increase the inherent reactivity of the nucleophile.
References
1.[1] Title: 1,4-Dichloro-2-nitrobenzene - Wikipedia
Source: wikipedia.org
URL: [Link]
Technical Support Center: Identification of Unknown Impurities in 4-Chloro-1-ethoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of unknown impurities in 4-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of unknown impurities in 4-Chloro-1-ethoxy-2-nitrobenzene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your analytical investigations.
I. Understanding Potential Impurities: A Proactive Approach
The first step in identifying unknown impurities is to anticipate their origin. Impurities in 4-Chloro-1-ethoxy-2-nitrobenzene can arise from three primary sources: the synthetic route, subsequent degradation, or interaction with other materials.
A. Synthesis-Related Impurities
The most probable synthetic route to 4-Chloro-1-ethoxy-2-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1] This typically involves the reaction of 2,4-dichloronitrobenzene with sodium ethoxide.
Caption: Potential impurity sources from synthesis.
Based on this, we can predict the following impurities:
Impurity
Potential Source
Significance
2,4-Dichloronitrobenzene
Unreacted starting material
A common process-related impurity.
2-Chloro-1-ethoxy-4-nitrobenzene
Positional isomer formed by substitution at the other chlorine position.[2]
Difficult to separate due to similar physicochemical properties.
1,2-Diethoxy-4-nitrobenzene
Over-reaction of the product with sodium ethoxide.
Indicates poor reaction control.
4-Chloro-2-nitrophenol
Hydrolysis of the starting material or product.[3][4]
Can be formed if water is present in the reaction.
B. Degradation-Related Impurities
Nitroaromatic compounds can be susceptible to reduction, especially under certain storage conditions or in the presence of reducing agents.
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to the formation of compounds like 4-chloro-1-ethoxy-2-aminobenzene.
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered during the analysis of 4-Chloro-1-ethoxy-2-nitrobenzene.
Q1: I am seeing a peak with a very similar retention time to my main product in HPLC. How can I confirm if it's an isomer?
A1: This is a common challenge due to the similar polarity of positional isomers. Here’s a multi-step approach:
Optimize HPLC Selectivity: A standard C18 column might not provide sufficient resolution.[5] Consider a phenyl-hexyl column to introduce π-π interactions, which can differentiate between isomers based on the electron density of the aromatic ring.[6][7]
High-Resolution Mass Spectrometry (HRMS): If connected to your LC system, HRMS can confirm that the impurity has the same elemental composition as your product.
NMR Spectroscopy: This is the definitive technique for structural elucidation. You will need to isolate the impurity, often by preparative HPLC, and then run 1H and 13C NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.[8]
Q2: My GC-MS analysis shows a peak with a mass spectrum that has a molecular ion corresponding to the starting material, 2,4-dichloronitrobenzene. How can I be sure?
A2: The presence of unreacted starting material is a strong possibility. To confirm:
Reference Standard: The most straightforward way is to inject a certified reference standard of 2,4-dichloronitrobenzene and compare the retention time and mass spectrum.
Mass Spectral Fragmentation: The mass spectrum of dichloronitrobenzene will have a characteristic isotopic pattern for two chlorine atoms. Look for the molecular ion peaks (M, M+2, M+4). The fragmentation pattern should also be consistent with the known fragmentation of this compound.
Spiking: Spike your sample with a small amount of the 2,4-dichloronitrobenzene standard. If the peak area of the suspected impurity increases, it confirms its identity.
Q3: I have an unknown peak that doesn't seem to be an isomer or starting material. What are the next steps?
A3: This requires a systematic approach to structure elucidation:
Caption: Workflow for identifying a completely unknown impurity.
LC-MS Analysis: Obtain the accurate mass and, from that, the molecular formula of the unknown impurity. This is a critical first step. The fragmentation pattern will also provide clues about the structure.
Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis.
NMR Spectroscopy: Perform 1H, 13C, and 2D NMR (like COSY and HMBC) experiments to piece together the structure.[9]
Consider Degradation: Think about potential degradation pathways. For example, could the nitro group have been reduced? This can guide your structural hypothesis.
III. Troubleshooting Guides
A. HPLC Troubleshooting
Problem
Possible Cause
Troubleshooting Steps
Poor resolution between the main peak and an impurity
Sub-optimal column chemistry or mobile phase.
1. Switch Column: If using a C18 column, try a Phenyl-Hexyl or a Biphenyl column to introduce different separation mechanisms (π-π interactions).[6][10] 2. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.[3] 3. Gradient Optimization: If using a gradient, make the slope shallower around the elution time of the peaks of interest.
Peak Tailing
Secondary interactions with the stationary phase (silanol groups).
1. Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.[11] 2. Use a Modern Column: High-purity silica columns with end-capping minimize silanol interactions. 3. Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine, can sometimes improve peak shape for basic analytes.
Ghost Peaks
Contamination in the mobile phase, sample, or carryover from previous injections.
1. Blank Injection: Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are present. If so, the issue is with the mobile phase or the system. 2. Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.[5] 3. Clean the Injector: Implement a robust needle wash protocol.
B. GC-MS Troubleshooting
Problem
Possible Cause
Troubleshooting Steps
Co-elution of Isomers
Insufficient column resolution.
1. Column Selection: A standard DB-5ms column may not be sufficient. Consider a more polar column like a DB-35ms or a column with a different stationary phase to enhance selectivity.[12][13] 2. Temperature Program: Optimize the oven temperature ramp rate. A slower ramp will generally improve resolution.
Poor Peak Shape (Tailing)
Active sites in the inlet liner or column.
1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions.
Inconsistent Retention Times
Leaks in the system or inconsistent oven temperature.
1. Leak Check: Perform a leak check on the GC system. 2. Oven Temperature Verification: Verify the oven temperature accuracy and stability.
IV. Experimental Protocols
A. HPLC Method for Impurity Profiling
This method provides a good starting point for the separation of 4-Chloro-1-ethoxy-2-nitrobenzene and its potential impurities.
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-5 min: 30% B
5-25 min: 30% to 70% B
25-30 min: 70% B
30.1-35 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
B. GC-MS Method for Volatile Impurities
This method is suitable for the detection of volatile and semi-volatile impurities like 2,4-dichloronitrobenzene.
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet Temperature: 280 °C
Injection Mode: Split (50:1)
Injection Volume: 1 µL
Oven Temperature Program:
Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C, hold for 10 min
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
Source Temperature: 230 °C
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
C. NMR Strategy for Structural Confirmation
Isolate the Impurity: Use preparative HPLC to obtain a pure fraction of the unknown impurity.
Acquire Spectra: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire the following NMR spectra:
1H NMR: Provides information on the number of different types of protons and their neighboring protons (through coupling).
13C NMR: Shows the number of unique carbon atoms.
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to deduce the structure of the impurity.
V. References
A Comparative Guide to the Quantification of 2,3-Dichloronitrobenzene: GC-MS vs. HPLC-UV. Benchchem.
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation.
TROUBLESHOOTING. vscht.cz.
HPLC Troubleshooting Guide. Chrom Tech.
HPLC Troubleshooting Guide. ACE HPLC Columns.
Williamson ether synthesis. Wikipedia.
m-CHLORONITROBENZENE. Organic Syntheses.
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
Method for synthesizing 2,4-dichloronitrobenzene. Google Patents.
Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. Thermo Fisher Scientific.
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
Development of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Doc Brown's Chemistry.
EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. EPA.
A Brief Explanation of the Williamson Ether Synthesis. YouTube.
Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide. Benchchem.
C18 Column - Care & Use Sheet. Obrnuta faza.
1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13 C NMR. ChemicalBook.
Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Chegg.com.
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.
Mass Spectrometry: Fragmentation. University of California, Irvine.
1-Chloro-2-ethoxy-4-nitrobenzene. PubChem.
HPLC Column Technical Guide. GL Sciences.
Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange.
Stability of 4-Chloro-1-ethoxy-2-nitrobenzene in different pH conditions
Technical Support Center: 4-Chloro-1-ethoxy-2-nitrobenzene Welcome to the technical support guide for 4-Chloro-1-ethoxy-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Chloro-1-ethoxy-2-nitrobenzene
Welcome to the technical support guide for 4-Chloro-1-ethoxy-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. Our goal is to equip you with the knowledge to anticipate its behavior in your experiments, troubleshoot common issues, and ensure the integrity of your results.
Core Concepts: Understanding the Inherent Reactivity
4-Chloro-1-ethoxy-2-nitrobenzene is a substituted aromatic compound whose stability is dictated by the interplay of its functional groups. The benzene ring is decorated with two potent electron-withdrawing groups (the nitro group and the chlorine atom) and one electron-donating group (the ethoxy group).
The nitro group (NO₂) is a powerful deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal makes the carbon atoms of the ring, particularly those ortho and para to the nitro group, highly electrophilic (electron-poor). This electronic feature is the primary determinant of the compound's susceptibility to certain degradation pathways. The presence of electron-withdrawing groups on a benzene ring makes nitroaromatic compounds generally resistant to oxidative degradation but vulnerable to nucleophilic attack.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-Chloro-1-ethoxy-2-nitrobenzene in aqueous solutions?
In neutral, sterile aqueous solutions and protected from light, 4-Chloro-1-ethoxy-2-nitrobenzene exhibits moderate stability. However, its stability is highly dependent on the pH, temperature, and presence of nucleophiles in the medium. The primary route of degradation in aqueous media is hydrolysis.
Q2: How does pH specifically impact the stability of this compound?
Acidic Conditions (pH < 4): The compound is generally stable under acidic conditions. The low concentration of hydroxide ions (a strong nucleophile) minimizes the rate of nucleophilic aromatic substitution (hydrolysis).
Neutral Conditions (pH 4 - 8): Stability is fair to good in this range, but slow hydrolysis can occur over extended periods, especially at elevated temperatures. For long-term storage, buffered solutions at the lower end of this range (pH 4-6) are preferable.
Alkaline Conditions (pH > 8): The compound is highly unstable in basic solutions. The high concentration of hydroxide ions (OH⁻) accelerates the rate of nucleophilic aromatic substitution, leading to rapid degradation. This process is often used intentionally in the synthesis of related phenol compounds from chloronitrobenzene precursors.[3][4]
Q3: What is the primary degradation product I should expect from hydrolysis?
Under basic conditions, the primary degradation product is 4-ethoxy-2-nitrophenol . This occurs via a nucleophilic aromatic substitution (SₙAr) reaction where a hydroxide ion (OH⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion. The strong electron-withdrawing effect of the adjacent nitro group significantly facilitates this reaction.[5]
Q4: Can other degradation pathways occur?
While hydrolysis is the most common pathway in simple aqueous buffers, other reactions are possible depending on the experimental matrix:
Reduction: In the presence of reducing agents or certain biological systems, the nitro group can be reduced to form a nitroso, hydroxylamino, or even an amino group (4-chloro-1-ethoxy-2-aminobenzene).[6][7]
Photodegradation: Like many aromatic compounds, exposure to high-energy light (especially UV) can induce degradation, so solutions should be protected from light.
Q5: How should I prepare and store stock solutions of 4-Chloro-1-ethoxy-2-nitrobenzene?
For maximum stability, prepare stock solutions in a non-nucleophilic organic solvent such as acetonitrile or DMSO. For aqueous experiments, prepare fresh solutions in your desired buffer immediately before use. If temporary storage of an aqueous solution is necessary, use a slightly acidic buffer (e.g., pH 5-6), store at 2-8°C, and protect from light.[8] Avoid storing the compound in basic buffers for any significant length of time.
Troubleshooting Guide
Issue 1: My HPLC analysis shows a rapid decrease in the parent compound peak and the appearance of a new, more polar peak when using a basic buffer (e.g., pH 9 carbonate buffer).
Likely Cause: You are observing alkaline hydrolysis. The high concentration of hydroxide ions in your buffer is rapidly converting the 4-Chloro-1-ethoxy-2-nitrobenzene into its corresponding phenol, 4-ethoxy-2-nitrophenol.
Solution:
Confirm Identity: The new, more polar peak is likely 4-ethoxy-2-nitrophenol. You can confirm this by running an LC-MS analysis to check the mass of the new peak.
Adjust pH: If your experimental design allows, lower the pH of your buffer to below 8, ideally in the slightly acidic to neutral range (pH 6-7).
Kinetics: If you must work at a high pH, be aware of the degradation kinetics. You may need to perform time-point experiments to quantify the rate of degradation and account for it in your final analysis.
Issue 2: I am working under neutral conditions, but I still see a slow degradation of my compound over several days.
Likely Cause: Even at neutral pH, hydrolysis can occur, albeit at a much slower rate. This can be exacerbated by elevated temperatures or exposure to light.
Solution:
Temperature Control: Ensure your samples are stored at a consistent, cool temperature (e.g., 4°C) when not in use.
Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.
Use Fresh Solutions: For sensitive, long-term experiments, it is best practice to prepare fresh dilutions from a stable organic stock solution daily.
Issue 3: Can I use this compound in a formulation containing strong bases like sodium hydroxide?
Answer: It is strongly discouraged unless the goal is to intentionally hydrolyze the compound. Strong bases will cause rapid and complete conversion to 4-ethoxy-2-nitrophenol.[3][4][9] This reactivity is a known synthetic route for creating nitrophenols.[3][4]
Data Presentation
Table 1: Summary of pH-Dependent Stability of 4-Chloro-1-ethoxy-2-nitrobenzene
pH Range
Condition
Expected Stability
Primary Degradation Pathway
Major Degradation Product
< 4
Acidic
High (Stable)
Minimal
N/A (Negligible degradation)
4 - 8
Neutral
Moderate (Slow degradation)
Hydrolysis (SₙAr)
4-Ethoxy-2-nitrophenol
> 8
Alkaline
Low (Rapid degradation)
Hydrolysis (SₙAr)
4-Ethoxy-2-nitrophenol
Visualizations
Caption: Proposed SₙAr mechanism for alkaline hydrolysis.
Caption: Workflow for kinetic analysis of pH-dependent stability.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using HPLC-UV
This protocol outlines a method to quantify the degradation rate of 4-Chloro-1-ethoxy-2-nitrobenzene at different pH values.
Preparation of Solutions:
Prepare a 1 mg/mL stock solution of 4-Chloro-1-ethoxy-2-nitrobenzene in HPLC-grade acetonitrile.
Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 3 & 5, 50 mM phosphate for pH 7, 50 mM carbonate for pH 9 & 11).
Initiation of Experiment (t=0):
In separate amber glass vials for each pH and time point, add the buffer.
Spike the stock solution into each vial to a final concentration of 10 µg/mL. Ensure the final concentration of acetonitrile is <1% to avoid solvent effects.
Vortex gently to mix. This is your t=0 sample. Immediately take an aliquot from the t=0 vials for analysis.
Incubation:
Store the remaining vials under controlled conditions (e.g., 25°C or 40°C) and protect from light.
Time-Point Sampling:
At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial for each pH condition.
Quench the reaction if necessary by acidifying the alkaline samples with a small amount of phosphoric acid.
HPLC-UV Analysis:
Analyze all samples using a validated reverse-phase HPLC-UV method. A C18 column is typically suitable.[10]
Mobile Phase Example: Gradient of acetonitrile and water.[10]
Detection: Monitor at a suitable wavelength (e.g., 254 nm).[10]
Data Analysis:
Calculate the concentration of the parent compound at each time point using a standard curve.
Plot the natural logarithm of the concentration versus time. The slope of this line will give you the pseudo-first-order degradation rate constant (k).
Protocol 2: Identification of Degradation Products using LC-MS
This protocol is for identifying the major degradation products.
Sample Preparation:
Force degrade the compound by preparing a ~50 µg/mL solution in a pH 11 buffer and incubating at 40°C for 24 hours.
Prepare a control sample in a pH 5 buffer.
LC-MS Analysis:
Analyze both the degraded and control samples using a reverse-phase LC-MS system.
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecules of the parent compound and its hydroxylated degradation product.
Data Interpretation:
Compare the chromatograms of the control and degraded samples.
Extract the mass spectrum for any new peaks that appear in the degraded sample.
The expected primary degradation product, 4-ethoxy-2-nitrophenol, has a molecular weight of 183.15 g/mol . You should look for an [M-H]⁻ ion at m/z 182.14. The parent compound (MW 201.61 g/mol ) will show an [M-H]⁻ ion at m/z 200.60 (less likely) or a molecular ion in other modes.
References
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (2019). Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. Retrieved from [Link]
Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
Löffler, C., et al. (2002). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 68(11), 5497-5504. Retrieved from [Link]
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
Li, K., et al. (2008). Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation. Journal of Hazardous Materials, 153(1-2), 643-651. Retrieved from [Link]
ResearchGate. (2024). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (2002). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Retrieved from [Link]
Rivera-Jiménez, S. M., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 12(12), 2909-2936. Retrieved from [Link]
Al-Momani, F. (2008). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Environmental Science and Health, Part A, 43(11), 1293-1300. Retrieved from [Link]
ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Retrieved from [Link]
Google Patents. (n.d.). CN101759570B - Preparation method of p-nitrophenol.
ResearchGate. (2007). Effect of pH on the ultrasonic degradation of ionic aromatic compounds in aqueous solution. Retrieved from [Link]
Wang, Z., et al. (2015). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. Chemosphere, 135, 1-6. Retrieved from [Link]
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]
SIELC Technologies. (2018). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. Retrieved from [Link]
ResearchGate. (2007). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Retrieved from [Link]
YouTube. (2022, September 12). Which chloro derivative of benzene among the following would undergo hydrolysis most readily.... Retrieved from [Link]
Colbert, J. C. (1942). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Proceedings of the Oklahoma Academy of Science, 23(1). Retrieved from [Link]
Technical Support Center: NMR Troubleshooting Guide for 4-Chloro-1-ethoxy-2-nitrobenzene
Welcome to the Analytical Support Center. Interpreting the Nuclear Magnetic Resonance (NMR) spectra of highly substituted aromatic compounds like 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) can be challenging due...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. Interpreting the Nuclear Magnetic Resonance (NMR) spectra of highly substituted aromatic compounds like 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) can be challenging due to overlapping electronic effects and complex spin systems[1].
This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality behind spectral anomalies, providing self-validating protocols to ensure unambiguous structural elucidation.
🔍 Frequently Asked Questions (Troubleshooting)
Q1: Why does the aromatic region look like a complex ABX/AMX system, and how do I assign the peaks?
The Causality: The asymmetric substitution of the benzene ring creates three chemically and magnetically distinct aromatic protons (H-3, H-5, H-6). Their chemical shifts are dictated by the push-pull electronic effects of the substituents[1]:
H-3 (~7.80 - 8.10 ppm): The strong electron-withdrawing nitro group (-NO2) at position 2 severely deshields the ortho proton (H-3) via resonance and inductive effects, pushing it far downfield.
H-6 (~7.10 - 7.20 ppm): Conversely, the electron-donating ethoxy group (-OCH2CH3) at position 1 shields its ortho proton (H-6) via oxygen lone-pair delocalization, pushing it upfield.
H-5 (~7.40 - 7.60 ppm): Sits between these extremes.
The Spin System: Because H-3 and H-5 are meta to each other, they exhibit a small meta coupling (
4J≈2.5
Hz). H-5 and H-6 are ortho to each other, exhibiting a larger ortho coupling (
3J≈8.8
Hz). This creates an AMX spin system where H-3 is a doublet (d), H-6 is a doublet (d), and H-5 is a doublet of doublets (dd).
Q2: I am missing the quaternary carbons (C1, C2, C4) in my standard 1D ¹³C NMR spectrum. How do I fix this?
The Causality: Quaternary carbons lack directly attached protons. In NMR, the primary mechanism for spin-lattice (
T1
) relaxation of ¹³C nuclei is dipole-dipole interaction with attached protons[2]. Without them, quaternary carbons have exceptionally long
T1
relaxation times (often tens to hundreds of seconds)[3]. If your recycle delay (D1) is too short, these nuclei do not fully relax between pulses, leading to signal saturation and their disappearance from the spectrum[2].
The Solution: Increase the relaxation delay (D1) to at least 2 to 5 seconds. Alternatively, you can add a paramagnetic relaxation reagent like Chromium(III) acetylacetonate (Cr(acac)3) to accelerate relaxation, or bypass 1D ¹³C entirely and use 2D HMBC[3].
Q3: How do I unambiguously differentiate the C-Cl (C4) and C-NO2 (C2) quaternary carbons?
The Causality: Both are quaternary carbons appearing in the 125-140 ppm range, making 1D assignment ambiguous.
The Solution: Use 2D Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range (2-3 bond) ¹H-¹³C couplings[4].
C2 (-NO2): Will show a strong 3-bond correlation (
3JCH
) to H-6.
C4 (-Cl): Will show strong 3-bond correlations to both H-6 and H-3.
Mapping these cross-peaks allows you to unambiguously lock the quaternary backbone into place[4].
📊 Quantitative Data Presentation
Use the following empirically predicted data table to cross-reference your acquired spectra.
Position
Nucleus
Expected Shift (ppm)
Multiplicity
Coupling Constant (J)
Assignment Rationale
1
¹³C
~152.0
Singlet (Cq)
-
Deshielded by directly attached Oxygen (-OEt)
2
¹³C
~140.0
Singlet (Cq)
-
Deshielded by strongly electron-withdrawing -NO2
3
¹H
7.80 - 8.10
Doublet (d)
4Jmeta≈2.5
Hz
Strongly deshielded by ortho -NO2
4
¹³C
~125.0
Singlet (Cq)
-
Quaternary carbon attached to -Cl
5
¹H
7.40 - 7.60
Doublet of doublets (dd)
3Jortho≈8.8
Hz,
4Jmeta≈2.5
Hz
Coupled to both H-6 and H-3
6
¹H
7.10 - 7.20
Doublet (d)
3Jortho≈8.8
Hz
Shielded by ortho -OEt group
-CH₂-
¹H
4.10 - 4.20
Quartet (q)
3J≈7.0
Hz
Deshielded by adjacent Oxygen
-CH₃
¹H
1.40 - 1.50
Triplet (t)
3J≈7.0
Hz
Standard aliphatic methyl
🧪 Self-Validating Experimental Protocol
Follow this step-by-step methodology to acquire high-resolution 1D and 2D NMR spectra for this specific compound.
Step 1: Sample Preparation
Dissolve 15-20 mg of 4-Chloro-1-ethoxy-2-nitrobenzene in 0.6 mL of CDCl₃.
Causality: CDCl₃ provides a stable deuterium lock signal and lacks interfering proton resonances (save for the residual CHCl₃ peak at 7.26 ppm, which will not overlap with your target signals).
Step 2: ¹H NMR Acquisition
Set the spectral width to 0-12 ppm. Use a 30° pulse angle to ensure rapid relaxation.
Validation Check: Integrate the ethoxy -CH₃ triplet and manually set it to exactly 3.00. The aromatic signals (H-3, H-5, H-6) must each integrate to 1.00 ± 0.05. If the aromatic integrals are significantly lower, your D1 delay is too short.
Step 3: ¹³C NMR Acquisition
Set the recycle delay (D1) = 3.0 seconds (increased from the instrument default of 1.0s) to allow the C1, C2, and C4 quaternary carbons to fully relax[3].
Validation Check: The resulting spectrum MUST display exactly 8 distinct carbon peaks (6 aromatic, 2 aliphatic). If you only see 5 peaks, return to Step 3.1 and increase D1 to 5.0 seconds[2].
Step 4: 2D HMBC Acquisition
Optimize the long-range coupling delay for
nJCH=8
Hz (the standard average for aromatic 3-bond couplings)[4].
Validation Check: Verify the cross-peak between the ethoxy -CH₂- protons (~4.1 ppm) and the C1 quaternary carbon (~152 ppm). This specific correlation anchors the entire structural assignment[4].
🗺️ Logical Workflow Visualization
Figure 1: Logical workflow for the complete NMR structural elucidation of 4-Chloro-1-ethoxy-2-nitrobenzene.
📚 References
Benchchem - 1-Chloro-4-ethoxy-2-nitrobenzene | CAS 89979-06-6 (NMR Spectroscopy). Source: Benchchem.
Comparative analysis of different synthetic routes to 4-Chloro-1-ethoxy-2-nitrobenzene
Comparative Analysis of Synthetic Routes to 4-Chloro-1-ethoxy-2-nitrobenzene 4-Chloro-1-ethoxy-2-nitrobenzene is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its s...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Synthetic Routes to 4-Chloro-1-ethoxy-2-nitrobenzene
4-Chloro-1-ethoxy-2-nitrobenzene is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif—a benzene ring tri-substituted with an ether, a halogen, and a nitro group—presents unique synthetic challenges. Selecting the optimal synthetic route requires balancing regioselectivity, reagent toxicity, and scalability. This guide objectively evaluates three distinct chemical pathways to synthesize this compound, providing mechanistic insights and self-validating experimental protocols.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 1,4-Dichloro-2-nitrobenzene
Mechanistic Insight & Causality
Nucleophilic aromatic substitution relies on the presence of a strong electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer intermediate. In 1,4-dichloro-2-nitrobenzene, the nitro group exerts a powerful resonance (-M) and inductive (-I) effect. The chlorine at the C1 position is ortho to the nitro group, allowing the negative charge of the intermediate to be delocalized onto the nitro group's oxygen atoms. Conversely, the chlorine at C4 is meta to the nitro group, preventing this resonance stabilization1[1]. Consequently, the ethoxide nucleophile selectively attacks C1, displacing the chloride ion and yielding the target compound with high regioselectivity 2[2].
Self-Validating Experimental Protocol
Preparation: Dissolve 10.0 g (52 mmol) of 1,4-dichloro-2-nitrobenzene in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
Nucleophile Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 21 mL of a 21 wt% sodium ethoxide solution in ethanol (approx. 57 mmol, 1.1 eq) dropwise over 30 minutes.
Validation: The slow addition prevents localized heating and suppresses the substitution of the second, less reactive chlorine atom.
Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours.
Validation: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting material spot completely disappears.
Quenching & Isolation: Pour the reaction mixture into 200 mL of crushed ice/water. The product will precipitate as a solid. Filter under vacuum and wash the filter cake with cold water to remove NaCl byproducts.
Purification: Recrystallize from minimal hot ethanol to afford pure 4-chloro-1-ethoxy-2-nitrobenzene.
Mechanistic logic of SNAr regioselectivity driven by nitro group stabilization.
Route 2: O-Ethylation of 4-Chloro-2-nitrophenol
Mechanistic Insight & Causality
This route utilizes a classic Williamson ether synthesis mechanism (SN2). 4-Chloro-2-nitrophenol is highly acidic (pKa ~7.1) due to the electron-withdrawing nitro group ortho to the hydroxyl 3[3]. A mild base like potassium carbonate (K₂CO₃) is sufficient for quantitative deprotonation, avoiding the use of stronger bases (like NaOH) which might induce unwanted side reactions in polar aprotic solvents. The resulting phenoxide is a potent nucleophile that readily attacks ethyl bromide. The use of N,N-Dimethylformamide (DMF) accelerates the SN2 reaction by solvating the potassium cation, leaving the phenoxide highly reactive.
Self-Validating Experimental Protocol
Deprotonation: Dissolve 8.68 g (50 mmol) of 4-chloro-2-nitrophenol in 40 mL of anhydrous DMF. Add 10.3 g (75 mmol, 1.5 eq) of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes.
Validation: The solution will transition to a deep, vibrant red/orange, visually confirming the formation of the phenoxide anion.
Alkylation: Add 4.5 mL (60 mmol, 1.2 eq) of ethyl bromide dropwise. Heat the mixture to 60 °C for 4 hours.
Quenching: Cool the mixture to room temperature and pour it into 250 mL of ice water.
Isolation & Washing: Filter the resulting precipitate. Wash the solid with 50 mL of cold 1M NaOH.
Validation: The NaOH wash is critical; it solubilizes any unreacted 4-chloro-2-nitrophenol (as its water-soluble sodium salt), ensuring the final ether is free of phenolic impurities. Follow with a thorough water wash until the filtrate is pH neutral.
Drying: Dry the solid under vacuum at 40 °C to constant weight.
Step-by-step workflow for the O-ethylation of 4-chloro-2-nitrophenol.
Route 3: Electrophilic Aromatic Nitration of 1-Chloro-4-ethoxybenzene
Mechanistic Insight & Causality
In electrophilic aromatic substitution (EAS), competing directing groups dictate regioselectivity. The ethoxy group is a strong activating group (+M effect) and an ortho/para director. The chlorine atom is a weakly deactivating group (-I > +M) but also an ortho/para director. Because the ethoxy group is a significantly stronger electron donor, it "wins" the directing competition 4[4]. Since the para position is blocked by the chlorine atom, the nitronium ion (NO₂⁺) exclusively attacks the position ortho to the ethoxy group (C2), yielding 4-chloro-1-ethoxy-2-nitrobenzene.
Self-Validating Experimental Protocol
Substrate Preparation: Dissolve 7.83 g (50 mmol) of 1-chloro-4-ethoxybenzene in 30 mL of dichloromethane (DCM). Cool to 0 °C in an ice-salt bath.
Nitrating Mixture: In a separate flask, carefully mix 3.5 mL of 70% HNO₃ (approx. 55 mmol) with 5 mL of 98% H₂SO₄ at 0 °C.
Electrophilic Attack: Add the mixed acid dropwise to the substrate solution over 45 minutes, maintaining the internal temperature strictly below 5 °C.
Validation: Temperature control is paramount; exceeding 5 °C increases the kinetic energy sufficiently to overcome the activation barrier for di-nitration or oxidative cleavage of the ether linkage.
Reaction: Stir for an additional 2 hours at 0–5 °C. Monitor via TLC to ensure complete consumption of the starting ether.
Workup: Pour the mixture into 150 mL of ice water. Separate the organic (DCM) layer. Wash the organic layer successively with saturated NaHCO₃.
A Comparative Guide to Purity Assessment of 4-Chloro-1-ethoxy-2-nitrobenzene Using Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Chemical Synthesis In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates such as 4-Chloro-1-ethoxy-2-nitrobenzene, a versatile building block in organic synthesis[1], demand rigorous purity assessment to ensure the integrity of the final active pharmaceutical ingredient (API). While traditional chromatographic methods like HPLC and GC have long been the industry's workhorses, they often rely on the availability of a pure, characterized reference standard of the analyte itself—a significant bottleneck for novel compounds.
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary method for the purity determination of 4-Chloro-1-ethoxy-2-nitrobenzene. We will dissect the principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, providing the supporting data and rationale necessary for informed methodological selection.
The Foundational Principle of qNMR: A Stoichiometric Measurement
Unlike many spectroscopic techniques that require compound-specific response factors or calibration curves, the quantitative nature of NMR is based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[2][3][4] This unique characteristic allows qNMR to function as a primary ratio method of measurement, capable of determining the molar ratio of an analyte relative to a co-dissolved internal standard of known purity without needing a reference standard of the analyte itself.[2][5]
For the ¹H NMR spectrum of 4-Chloro-1-ethoxy-2-nitrobenzene (Molar Mass: 201.61 g/mol [6]), distinct, non-overlapping signals from the ethoxy group protons and the aromatic protons provide ideal reporters for quantification.
Experimental Protocol: A Self-Validating System for Purity Assessment
The trustworthiness of a qNMR experiment is embedded in its design. By carefully selecting parameters and using a certified reference material (CRM) as an internal standard, the method becomes a self-validating system with metrological traceability to the International System of Units (SI).[2][7]
Part 1: Method Planning - The Causality Behind Experimental Choices
Selection of the Internal Standard (IS): The choice of IS is critical for accuracy.
Criteria: The ideal IS should be of high, certified purity, chemically stable, non-volatile, and possess simple signals that do not overlap with the analyte's signals.[3] Its molecular weight should be accurately known.
Our Choice: Maleic Acid. For this application, Maleic Acid is an excellent choice. It is highly pure, stable, and its two olefinic protons produce a sharp singlet around 6.2-6.5 ppm in DMSO-d₆, which is well-resolved from the aromatic and aliphatic signals of 4-Chloro-1-ethoxy-2-nitrobenzene.
Selection of the Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[4]
Our Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆). Its high boiling point and excellent solvating power for a wide range of organic compounds make it suitable. The residual proton signal from DMSO-d₅ does not interfere with the signals of interest.
Part 2: Sample Preparation - The Foundation of Accuracy
Reliable quantification begins with accurate gravimetry. The use of a microbalance is strongly recommended to minimize uncertainty contributions from the weighing procedure.[7]
Step-by-Step Protocol:
Accurately weigh approximately 10-15 mg of 4-Chloro-1-ethoxy-2-nitrobenzene into a clean, dry vial. Record the mass to at least 0.01 mg.
Accurately weigh approximately 5-10 mg of the Maleic Acid internal standard (certified purity >99.5%) into the same vial. Record the mass. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.
Add approximately 0.75 mL of DMSO-d₆ to the vial.
Ensure complete dissolution by gentle vortexing or sonication.
Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Part 3: Data Acquisition - Ensuring Quantitative Fidelity
The NMR parameters must be set to ensure that the signal intensity is truly proportional to the number of nuclei.
Key Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems) is sufficient.
Flip Angle: A 90° pulse should be carefully calibrated to ensure uniform excitation across the spectral width.[4]
Relaxation Delay (D1): This is the most critical parameter for quantification. D1 must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation, preventing signal saturation and inaccurate integrals.
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N). For a precision of better than 1%, an S/N of at least 250:1 is recommended for the peaks of interest.[4][5][8]
Spectral Width (SW): The spectral window should encompass all signals of interest and extend approximately 1 ppm beyond the outermost peaks to ensure a flat baseline for accurate integration.[4]
Part 4: Data Processing and Purity Calculation
Apply a Fourier transform to the Free Induction Decay (FID).
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Apply an automatic baseline correction.
Integrate the well-resolved signal of the analyte (e.g., the two protons of the -OCH₂- group) and the signal of the internal standard (the two olefinic protons of Maleic Acid). The integration region should cover at least 20-30 times the signal's half-width.[4]
The Purity Equation:
The mass fraction purity (Purity %) of the analyte is calculated using the following formula[2][4][8]:
analyte : Refers to 4-Chloro-1-ethoxy-2-nitrobenzene
std : Refers to the internal standard (Maleic Acid)
Workflow for qNMR Purity Assessment
Caption: A decision tree for selecting an appropriate purity analysis technique.
Conclusion
Quantitative NMR stands as a robust and authoritative method for the purity assessment of organic molecules like 4-Chloro-1-ethoxy-2-nitrobenzene. Its fundamental reliance on the direct proportionality between signal and molar quantity obviates the need for analyte-specific reference standards, making it an invaluable tool for novel compound characterization and for establishing the purity of in-house reference materials. [2][9]While chromatographic methods offer superior sensitivity for trace impurity detection, qNMR provides unparalleled accuracy and direct metrological traceability for the primary component. For researchers, scientists, and drug development professionals, mastering qNMR is not just an expansion of analytical capability, but a step toward a more fundamental, first-principles approach to chemical measurement.
References
Stimuli Article (qNMR). US Pharmacopeia (USP).
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
A Guide to Quantitative NMR (qNMR). Emery Pharma, 9 Feb. 2024.
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
Quantitative NMR Spectroscopy. University of Oxford.
Quantitative NMR for Content Assignment of Phytochemical Reference Standards. HWI Analytik GmbH.
Identity and Purity - Small Molecules. Pacific BioLabs.
1-Chloro-2-ethoxy-4-nitrobenzene. PubChem.
Quantitative NMR spectroscopy - Principles and applications.
1-Chloro-4-ethoxy-2-nitrobenzene. Benchchem.
qNMR Internal Standard Reference D
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
Spectroscopic Differences Between 4-Chloro-1-ethoxy-2-nitrobenzene and Related Analogues: A Comparative Guide
Executive Summary In organic synthesis and medicinal chemistry, halogenated nitroaromatic ethers such as 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) serve as critical building blocks for active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In organic synthesis and medicinal chemistry, halogenated nitroaromatic ethers such as 4-Chloro-1-ethoxy-2-nitrobenzene (CAS: 102236-24-8) serve as critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals. Differentiating this target compound from its structural isomers (e.g., 1-Chloro-4-ethoxy-2-nitrobenzene) and related analogues (e.g., 4-Chloro-1-methoxy-2-nitrobenzene, 4-Chloro-2-nitrophenol) requires a rigorous, multi-modal spectroscopic approach.
This guide objectively compares the spectroscopic fingerprints—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of these compounds. By examining the causality behind chemical shifts, vibrational frequencies, and fragmentation pathways, this document provides a self-validating framework for unambiguous structural elucidation.
Structural Context and Causality of Substituent Effects
The spectroscopic behavior of these compounds is governed by the interplay of three distinct functional groups on the benzene ring:
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It heavily deshields ortho and para protons and directs nucleophilic aromatic substitution.
Alkoxy/Hydroxyl Group (-OR / -OH): An electron-donating group (EDG) via resonance (+M), which competes with the nitro group's electronic pull, enriching electron density at its ortho and para positions.
Chloro Group (-Cl): Weakly deactivating via inductive withdrawal (-I) but capable of resonance donation (+M), leaving a distinct isotopic signature in mass spectrometry.
The relative positioning of these groups dictates the electronic environment of the molecule, directly manifesting in the spectroscopic data[1].
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy provides the most definitive evidence of regiochemistry. The chemical shift (δ) of the alkoxy protons and the coupling constants (
J
) of the aromatic protons are the primary diagnostic markers.
Alkoxy Protons: In 4-chloro-1-ethoxy-2-nitrobenzene, the ethoxy methylene protons (-OCH₂-) are positioned ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding, pushing the quartet to ~4.15 ppm. In contrast, when the ethoxy group is para to the nitro group (as in 1-chloro-4-ethoxy-2-nitrobenzene), the inductive deshielding is attenuated, shifting the quartet slightly upfield[1].
Phenolic Protons: For 4-chloro-2-nitrophenol, the -OH proton appears extremely downfield at 10.48 ppm[2]. This is a direct consequence of strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent oxygen of the ortho-nitro group, which locks the proton in a highly deshielded environment.
Table 1: ¹H NMR Chemical Shifts Comparison (CDCl₃, 400 MHz)
Compound
Sub. at C1
Sub. at C2
Sub. at C4
Aromatic Protons (δ ppm)
Aliphatic/OH Protons (δ ppm)
4-Chloro-1-ethoxy-2-nitrobenzene
-OCH₂CH₃
-NO₂
-Cl
~7.8 (d), ~7.5 (dd), ~7.0 (d)
4.15 (q, 2H), 1.45 (t, 3H)
1-Chloro-4-ethoxy-2-nitrobenzene
-Cl
-NO₂
-OCH₂CH₃
~7.4 (d), ~7.3 (d), ~7.0 (dd)
4.05 (q, 2H), 1.42 (t, 3H)
4-Chloro-1-methoxy-2-nitrobenzene
-OCH₃
-NO₂
-Cl
~7.8 (d), ~7.5 (dd), ~7.0 (d)
3.95 (s, 3H)
4-Chloro-2-nitrophenol
-OH
-NO₂
-Cl
8.11 (d), 7.54 (dd), 7.14 (d)
10.48 (s, 1H, OH)
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy acts as an orthogonal validation tool, specifically targeting the vibrational modes of the functional groups.
Nitro Group Vibrations: The -NO₂ group exhibits two intense bands corresponding to asymmetric and symmetric stretching. In the alkoxy derivatives, these appear consistently around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. However, in 4-chloro-2-nitrophenol, the intramolecular hydrogen bonding weakens the N=O bond, shifting the symmetric stretch lower to 1416 cm⁻¹[2].
Ether vs. Phenol: The C-O-C asymmetric stretch in the ethoxy and methoxy derivatives provides a strong, sharp band near 1250 cm⁻¹. The phenol derivative lacks this but displays a broad, intense O-H stretch at 3263 cm⁻¹[2].
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
Compound
NO₂ Asymmetric
NO₂ Symmetric
C-O-C / O-H Stretch
C-Cl Stretch
4-Chloro-1-ethoxy-2-nitrobenzene
~1530
~1350
~1250 (C-O-C)
~800
4-Chloro-1-methoxy-2-nitrobenzene
~1525
~1345
~1255 (C-O-C)
~805
4-Chloro-2-nitrophenol
1522
1416 (shifted)
3263 (O-H)
~810
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides definitive molecular weight confirmation and structural connectivity through fragmentation. All compounds discussed exhibit a characteristic 3:1 isotopic abundance ratio for their molecular ion [M]⁺ and [M+2]⁺ peaks, confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).
For the ethoxy derivatives, a primary fragmentation pathway is the neutral loss of ethylene (C₂H₄, -28 Da) via a McLafferty-type rearrangement, yielding a stable phenoxy radical cation[1]. The methoxy derivative (m/z 187) cannot undergo this specific rearrangement and instead typically loses a formyl radical or NO radical[3].
Figure 1: Primary EI-MS fragmentation pathway for 4-Chloro-1-ethoxy-2-nitrobenzene.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to during spectroscopic acquisition.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃).
Causality: CDCl₃ provides the deuterium lock signal necessary for magnetic field stabilization.
Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides an absolute 0.00 ppm reference point, correcting for any solvent-induced chemical shift drift.
Acquisition Parameters: Acquire ¹H NMR at 400 MHz (minimum) using a 30° pulse angle, 2-second relaxation delay, and 16 scans. For ¹³C NMR, utilize proton decoupling (WALTZ-16) and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.
Protocol B: FT-IR Matrix Preparation (KBr Pellet)
Matrix Homogenization: Grind 1–2 mg of the solid analyte with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.
Causality: KBr is transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding prevents light scattering (the Christiansen effect), which distorts peak shapes.
Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes to form a translucent pellet.
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans against a blank KBr background.
Figure 2: Orthogonal experimental workflow for the structural elucidation of nitroaromatic ethers.
Conclusion
The differentiation of 4-Chloro-1-ethoxy-2-nitrobenzene from its structural isomers and analogues relies on a holistic interpretation of orthogonal spectroscopic data. The regiochemistry is most clearly defined by the ¹H NMR chemical shifts of the alkoxy protons and the coupling patterns of the aromatic ring. FT-IR provides rapid confirmation of the functional groups, while EI-MS confirms the isotopic signature of the halogen and the specific alkyl chain length via characteristic fragmentation. By adhering to the standardized protocols outlined above, analytical chemists can ensure robust and reproducible structural validation.
References
Sigma-Aldrich. "4-Chloro-1-ethoxy-2-nitrobenzene AldrichCPR | CAS Number: 102236-24-8".
A Comparative Guide to the Biological Activity of 4-Chloro-1-ethoxy-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Chloro-1-ethoxy-2-nitrobenzene Scaffold - A Building Block for Bioactive Molecules The 4-Chloro-1-ethoxy-2-nitrobenzene molecule present...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Chloro-1-ethoxy-2-nitrobenzene Scaffold - A Building Block for Bioactive Molecules
The 4-Chloro-1-ethoxy-2-nitrobenzene molecule presents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its key features – a halogenated aromatic ring, an electron-withdrawing nitro group, and an alkoxy substituent – are all known to contribute to various biological activities. The chlorine atom can enhance membrane permeability and participate in halogen bonding, the nitro group is a well-known pharmacophore in antimicrobial and hypoxia-activated anticancer drugs, and the ethoxy group can modulate lipophilicity and metabolic stability.
The strategic placement of these functional groups on the benzene ring offers multiple avenues for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the potential of these derivatives by comparing the known biological activities of closely related chemical structures.
Potential Antimicrobial and Antifungal Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the enzymatic reduction of the nitro group within microbial cells to form cytotoxic reactive nitrogen species.[1] The presence of a chloro substituent can further enhance this activity.
Comparative Analysis of Related Compounds
Furthermore, studies on halogenated β-nitrostyrenes have shown that halogen substituents on the aromatic ring and at the β-position of the alkene side chain enhance antimicrobial activity.[3] Specifically, 4-bromo-β-methyl-β-nitrostyrene demonstrated good activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[3] These findings suggest that the chloro- and nitro-substituted benzene core of our target scaffold is a strong foundation for potent antimicrobial agents. The addition of an ethoxy group would primarily influence the compound's solubility and ability to penetrate cell membranes, which would need to be empirically determined.
Data Summary: Antimicrobial Activity of Structurally Related Compounds
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
2[8]. Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the cells with the compound for a specified period (typically 24, 48, or 72 hours).
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5[9]. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
6[8]. Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of nitroaromatic compounds is highly dependent on the nature and position of substituents on the aromatic ring.
Halogenation: The presence of a chlorine atom, as in the 4-Chloro-1-ethoxy-2-nitrobenzene scaffold, is generally associated with increased antimicrobial and cytotoxic activity. I[10][11]ts position relative to the nitro and ethoxy groups will significantly influence the molecule's electronic properties and its interactions with biological targets.
Alkoxy Group: The ethoxy group can impact the compound's lipophilicity, which affects its ability to cross cell membranes. It can also influence the metabolic stability of the molecule.
Nitro Group: The reduction of the nitro group is often a key step in the mechanism of action for both antimicrobial and anticancer nitroaromatic compounds. The electronic environment created by the chloro and ethoxy substituents will modulate the reduction potential of the nitro group, thereby affecting its bioactivation.
Future research should focus on the synthesis of a library of 4-Chloro-1-ethoxy-2-nitrobenzene derivatives with modifications at the ethoxy and nitro groups, as well as the introduction of other functional groups on the aromatic ring. Systematic evaluation of these derivatives against a panel of bacterial, fungal, and cancer cell lines will be crucial to elucidate the SAR and identify lead compounds for further development.
Conclusion
While direct experimental evidence for the biological activity of 4-Chloro-1-ethoxy-2-nitrobenzene derivatives is currently limited, a comparative analysis of structurally related compounds strongly suggests their potential as a promising class of antimicrobial and anticancer agents. The combination of a chloro, ethoxy, and nitro group on a benzene ring provides a rich scaffold for chemical modification and optimization. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these novel derivatives. Further investigation into this chemical space is warranted and holds the potential to yield new therapeutic leads.
References
Eisenthal, R., & Danson, M. J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50702. [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene: Reagents, Methodologies, and Green Chemistry Perspectives
In the landscape of pharmaceutical and fine chemical synthesis, 4-Chloro-1-ethoxy-2-nitrobenzene serves as a valuable intermediate. Its synthesis, while seemingly straightforward, presents a variety of choices in reagent...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and fine chemical synthesis, 4-Chloro-1-ethoxy-2-nitrobenzene serves as a valuable intermediate. Its synthesis, while seemingly straightforward, presents a variety of choices in reagents and reaction conditions that can significantly impact yield, purity, safety, and environmental footprint. This guide provides an in-depth comparison of established and alternative methods for its preparation, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their specific applications.
The most common and industrially relevant approach to synthesizing 4-Chloro-1-ethoxy-2-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitably activated chloronitrobenzene derivative with an ethoxide source. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this transformation feasible.
The Cornerstone: Williamson-Type Ether Synthesis
The classical approach to forming the ether linkage in 4-Chloro-1-ethoxy-2-nitrobenzene is a variation of the Williamson ether synthesis.[1][2] This involves the reaction of 2,4-dichloronitrobenzene or 4-chloro-2-nitrophenol with an ethylating agent in the presence of a base.
1.1. Starting Material: 2,5-Dichloronitrobenzene vs. 4-Chloro-2-nitrophenol
The choice of starting material is a critical first step. While 2,5-dichloronitrobenzene can be used, the synthesis of the target molecule from this precursor can be challenging due to the need for selective substitution.[3] A more direct and commonly employed precursor is 4-chloro-2-nitrophenol. The phenolic proton is acidic and can be readily removed by a base to form a potent nucleophile, the phenoxide, which then attacks the ethylating agent.
1.2. Conventional Ethylating Agents: Alkyl Halides and Sulfates
Traditional ethylating agents like ethyl iodide, ethyl bromide, and diethyl sulfate are effective but come with significant drawbacks, including toxicity and potential carcinogenicity.[4] These reagents typically require strong bases and polar aprotic solvents for optimal performance.
Comparative Analysis of Ethylating Reagents
The selection of the ethylating agent and corresponding reaction conditions is pivotal. Below is a comparative analysis of various approaches.
Mild conditions, high yields, avoids anhydrous solvents
Requires a catalyst, potential for side reactions
In-Depth Exploration of Alternative Methodologies
2.1. Green Chemistry Approach: Diethyl Carbonate (DEC)
In the pursuit of more sustainable synthetic routes, diethyl carbonate (DEC) has emerged as a compelling alternative to traditional alkylating agents.[5] DEC is an environmentally friendly reagent with low toxicity. The reaction proceeds with high selectivity and can achieve near-quantitative yields.
Mechanism Insight: The reaction with DEC, in the presence of a base like sodium ethoxide, involves the formation of the phenoxide which then attacks the electrophilic carbonyl carbon of DEC. Subsequent elimination of an ethoxycarbonyl group and ethoxide regenerates the catalyst and forms the desired ether.
Experimental Protocol: Synthesis using Diethyl Carbonate [5]
To a flask equipped with a distillation apparatus, add 4-chloro-2-nitrophenol (1 equiv.), diethyl carbonate (excess, acts as reagent and solvent), and a catalytic amount of sodium ethoxide in ethanol.
Heat the mixture to 137 °C.
Ethanol generated during the reaction is continuously removed by distillation to drive the equilibrium towards product formation.
Monitor the reaction by TLC or GC until completion.
After cooling, the reaction mixture is worked up by washing with water and brine, followed by drying and evaporation of the solvent to yield the crude product.
Purification can be achieved by recrystallization or column chromatography.
Logical Relationship Diagram: DEC Synthesis
Caption: Reaction workflow using diethyl carbonate.
Phase-transfer catalysis (PTC) offers a powerful method to accelerate reactions between reactants in immiscible phases, often leading to higher yields under milder conditions.[7][9] For the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene, PTC can facilitate the transfer of the ethoxide or phenoxide ion from an aqueous or solid phase to an organic phase containing the ethylating agent and the aromatic substrate.
Causality in Experimental Choice: The use of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), as a phase-transfer catalyst is crucial.[8] The lipophilic cation pairs with the nucleophilic anion, shuttling it into the organic phase where the reaction occurs. This avoids the need for expensive and often toxic anhydrous polar aprotic solvents.[10]
Experimental Workflow: PTC Synthesis
Caption: Phase-transfer catalysis workflow.
Experimental Protocol: Synthesis using Phase-Transfer Catalysis
In a round-bottom flask, dissolve 4-chloro-2-nitrophenol (1 equiv.) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in a suitable organic solvent like toluene or chlorobenzene.
Add an aqueous solution of sodium hydroxide or potassium hydroxide (excess).
Add the ethylating agent (e.g., ethyl bromide, 1.1 equiv.) to the biphasic mixture.
Stir the mixture vigorously at 60-80 °C. The use of ultrasound can further enhance the reaction rate.[8]
Monitor the reaction progress by TLC or GC.
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
2.3. A Novel Approach: Boron Trifluoride Etherate (BTE)
A less conventional but simple method involves the use of boron trifluoride etherate (BTE) as both the ethyl source and the reaction medium.[6] This one-pot procedure offers good yields and tolerates a variety of functional groups.
Mechanistic Consideration: The ethyl group is transferred from the boron trifluoride etherate complex to the phenolate oxygen. The Lewis acidic nature of BF₃ likely activates the phenol towards deprotonation and facilitates the ether formation.
Experimental Protocol: Synthesis using Boron Trifluoride Etherate [6]
In a flame-dried flask under an inert atmosphere, dissolve 4-chloro-2-nitrophenol (1 equiv.) in boron trifluoride etherate (excess).
Reflux the mixture until the starting material is consumed (monitor by TLC or GC).
Cool the reaction mixture and carefully quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the product as needed.
Conclusion and Recommendations
The choice of synthetic route for 4-Chloro-1-ethoxy-2-nitrobenzene depends on the specific requirements of the researcher, including scale, cost, safety, and environmental considerations.
For large-scale industrial production , a phase-transfer catalysis approach is highly recommended due to its high yields, mild conditions, and the use of inexpensive reagents and solvents.[7][11]
For laboratory-scale synthesis with a focus on green chemistry , diethyl carbonate presents an excellent, non-toxic alternative, albeit at higher temperatures.[5]
The Williamson synthesis using traditional alkyl halides remains a viable and well-understood method, particularly when high-purity reagents are available and appropriate safety precautions are taken.[12]
Boron trifluoride etherate offers a simple, albeit stoichiometric, alternative for rapid synthesis when the reagent is readily available.[6]
By understanding the nuances of each method, researchers can optimize their synthetic strategies to achieve their desired outcomes efficiently and responsibly.
References
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Comprehensive Structural Elucidation of 4-Chloro-1-ethoxy-2-nitrobenzene: A Comparative Guide to Analytical Methodologies
As drug development and materials science advance, the unambiguous structural characterization of substituted aromatics like 4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃) remains a critical quality control bottleneck. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science advance, the unambiguous structural characterization of substituted aromatics like 4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃) remains a critical quality control bottleneck. This molecule—featuring an electron-donating ethoxy group, a strongly electron-withdrawing nitro group, and a halogen—presents a classic 1,2,4-substitution pattern that requires orthogonal analytical techniques for absolute confirmation.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-ray Crystallography. By deconstructing the causality behind experimental choices, we provide a self-validating framework for researchers to select the most efficient elucidation pathway.
Analytical Causality: Why We Choose Specific Techniques
To elucidate 4-Chloro-1-ethoxy-2-nitrobenzene, we must map its carbon skeleton, verify the presence of specific functional groups, and confirm the relative positions of its substituents. No single technique operates in a vacuum; they form an interlocking matrix of evidence.
Nuclear Magnetic Resonance (NMR): NMR is the premier technique for mapping the electronic environment of atoms in solution[1]. For this molecule, ¹H NMR is specifically chosen to resolve the 1,2,4-aromatic substitution pattern. The ethoxy group acts as an activating group, while the nitro group deshields adjacent protons. The resulting J-coupling constants (ortho vs. meta coupling) provide mathematical proof of the substituent positions[2].
Mass Spectrometry (GC-MS/HRMS): MS is selected for its extreme sensitivity and isotopic diagnostic power. Because chlorine exists naturally as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the molecular ion cluster [M]⁺ immediately validates the presence of exactly one chlorine atom. Furthermore, electron ionization (EI) induces predictable fragmentation (e.g., loss of the ethoxy radical), confirming the ether linkage.
X-ray Crystallography: While NMR provides solution-state connectivity, X-ray crystallography is the gold standard for absolute 3D spatial orientation[3]. It is deployed when overlapping NMR signals create ambiguity, as it directly maps electron density to confirm bond lengths and angles, though it requires the time-intensive growth of a single crystal[4].
Comparative Performance Matrix
The following table summarizes the operational performance and data yield of each technique when applied to 4-Chloro-1-ethoxy-2-nitrobenzene.
Low: Confirms -NO₂ and C-O-C, but provides no skeletal connectivity.
1–2 mg (Non-destructive)
< 5 minutes
X-ray Crystallography
Absolute 3D conformation, exact bond lengths.
Absolute: Unambiguously proves the entire structure.
Single high-quality crystal
Days to Weeks
Diagnostic Spectral Features
Technique
Observed Signal / Feature
Mechanistic Structural Implication
GC-MS
m/z 201 and 203 (3:1 intensity ratio)
Molecular ion [M]⁺ cluster confirming a single Chlorine atom.
GC-MS
m/z 156
Loss of the ethoxy radical (-OCH₂CH₃) from the parent ion.
¹H NMR
δ 4.1 (quartet, 2H), δ 1.4 (triplet, 3H)
Characteristic splitting of the ethoxy group due to adjacent proton coupling.
¹H NMR
δ 7.8 (doublet, J ≈ 2.5 Hz, 1H)
H-3 proton isolated between the -NO₂ and -Cl groups (meta-coupling only).
FT-IR
~1530 cm⁻¹ and ~1350 cm⁻¹
Asymmetric and symmetric stretching of the Nitro (-NO₂) group.
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must include internal checks. A protocol that cannot validate its own operational parameters will yield untrustworthy data.
Protocol A: ¹H and ¹³C NMR Acquisition
Objective: Map the hydrogen and carbon environments to confirm the 1,2,4-substitution pattern.
Sample Preparation: Dissolve 10 mg of 4-Chloro-1-ethoxy-2-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.
Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the exact resonance frequencies of ¹H and ¹³C to maximize the signal-to-noise ratio.
Locking and Shimming (Self-Validation Check): Lock the magnetic field to the deuterium signal of CDCl₃. Shim the Z1-Z5 gradients.
Critical Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz . If the peak is broader or asymmetric, the magnetic field is inhomogeneous, and data acquisition must be halted until shimming is corrected.
Acquisition: Run a standard ¹H 1D experiment (16 scans, 30° pulse angle, 2s relaxation delay) and a ¹³C 1D experiment (512 scans, composite pulse decoupling).
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ethoxy signals to confirm the 2:3 proton ratio.
Protocol B: GC-MS (Electron Ionization) Analysis
Objective: Verify molecular mass and the presence of chlorine via isotopic distribution.
Sample Preparation: Dilute the compound to 1 µg/mL in high-purity hexane.
Autotuning (Self-Validation Check): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA).
Critical Check: Evaluate the relative abundances of the tuning masses. The ratio of m/z 502 to m/z 69 must be > 2% . A lower ratio indicates severe source contamination or improper repeller voltages, which will artificially suppress the molecular ion of the target analyte.
Injection: Inject 1 µL of the sample using a split ratio of 50:1 into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
Thermal Gradient: Hold the oven at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.
Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 50 to 300. Analyze the [M]⁺ and [M+2]⁺ peaks at 201/203 to confirm the 3:1 chlorine isotopic signature.
Visualizing the Analytical Logic
Caption: Multi-modal analytical workflow for the structural elucidation of 4-Chloro-1-ethoxy-2-nitrobenzene.
Caption: Logical causality mapping of multi-spectral data to specific molecular structural features.
References
Comparison of X-ray Crystallography, NMR and EM
Creative Biostructure
URL
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy
ResearchGate
URL
1-Chloro-4-ethoxy-2-nitrobenzene | CAS 89979-06-6 (Synthesis and NMR Characterization)
A Comparative Investigation of Halogenated and Nitrated Aromatic Compounds: A Guide for Researchers
This guide provides an in-depth comparative analysis of halogenated and nitrated aromatic compounds, two classes of molecules with profound significance in research, drug development, and environmental science. Moving be...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of halogenated and nitrated aromatic compounds, two classes of molecules with profound significance in research, drug development, and environmental science. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and function, offering field-proven insights into their synthesis, analysis, and biological activity. The content is structured to provide a holistic understanding, empowering researchers to make informed decisions in their experimental designs.
Introduction: Two Sides of the Aromatic Coin
Aromatic compounds, with their stable ring structures, are fundamental scaffolds in organic chemistry. The introduction of halogen or nitro functional groups dramatically alters their physicochemical properties, reactivity, and biological interactions. Halogenated aromatics, such as chlorobenzenes and polychlorinated biphenyls (PCBs), are widely recognized for their industrial applications and environmental persistence.[1][2][3] Conversely, nitrated aromatics, like nitrobenzene and various nitrotoluenes, are key intermediates in the synthesis of pharmaceuticals and dyes, but are also notorious for their mutagenic and carcinogenic properties.[4][5] This guide will dissect the key differences and similarities between these two compound classes to provide a comprehensive resource for scientists and drug development professionals.
Physicochemical Properties: A Quantitative Comparison
The nature of the substituent—halogen versus nitro group—imparts distinct physicochemical characteristics that govern the behavior of these molecules in both chemical and biological systems. The following table summarizes key properties for representative compounds, providing a quantitative basis for comparison.
Solubility: Generally, nitroaromatic compounds exhibit higher water solubility compared to their halogenated counterparts of similar molecular weight. This can be attributed to the greater polarity and hydrogen bonding potential of the nitro group.
Volatility: Halogenated aromatic compounds tend to have higher vapor pressures and are thus more volatile than their nitrated analogs. The strong intermolecular forces associated with the polar nitro group reduce the tendency of nitrated compounds to enter the gas phase.
Lipophilicity (Log Kow): Halogenated aromatics are typically more lipophilic (higher octanol-water partition coefficient, Kow) than nitrated aromatics. This property contributes to their tendency to bioaccumulate in fatty tissues.[10]
Chemical Reactivity and Synthesis: A Tale of Two Substitutions
The introduction of halogen or nitro groups onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution (EAS) .[11][12] The nature of the electrophile and the reaction conditions, however, differ significantly.
Electrophilic Aromatic Substitution: Halogenation vs. Nitration
Halogenation typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), to polarize the halogen molecule (e.g., Br2 or Cl2) and generate a potent electrophile.[11][13][14]
Nitration , on the other hand, is achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).[5][12][15] The sulfuric acid acts as a catalyst to protonate the nitric acid, leading to the formation of the highly reactive nitronium ion (NO2+).[5][16]
Caption: Comparative workflow of electrophilic aromatic halogenation and nitration.
Influence on Further Substitution
Once present on the aromatic ring, halogen and nitro substituents exert profound effects on subsequent electrophilic substitution reactions:
Halogens are deactivating yet ortho, para-directing. Their strong inductive electron-withdrawing effect makes the ring less reactive than benzene, but their ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions.[17]
The Nitro Group is strongly deactivating and meta-directing. It withdraws electron density from the ring both inductively and through resonance, making further substitution significantly more difficult and directing incoming electrophiles to the meta position.[5]
Toxicity and Biological Activity: Divergent Mechanisms of Harm
Both halogenated and nitrated aromatic compounds are associated with significant toxicity, but their mechanisms of action at the molecular level are distinct.
Halogenated Aromatic Compounds: The Aryl Hydrocarbon Receptor (AhR) Pathway
Many of the toxic effects of halogenated aromatic hydrocarbons (HAHs), such as dioxins and PCBs, are mediated through their interaction with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[10][18][19][20]
Caption: Mechanism of toxicity for halogenated aromatic hydrocarbons via the AhR pathway.
Upon binding to the HAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA.[10] This leads to altered gene expression, including the induction of cytochrome P450 enzymes, which can contribute to the toxic effects.[21]
Nitrated Aromatic Compounds: Metabolic Activation to Mutagens
The toxicity of many nitroaromatic compounds is dependent on their metabolic activation , primarily through the reduction of the nitro group.[4][22][23][24][25] This process is often carried out by nitroreductase enzymes present in bacteria and mammalian cells.[4][22]
Caption: Metabolic activation pathway of nitroaromatic compounds leading to toxicity.
The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. The N-hydroxyarylamine metabolite is highly reactive and can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[23]
Experimental Protocols: Synthesis, Purification, and Analysis
Synthesis of a Halogenated Aromatic Compound: Bromination of Toluene
This protocol describes the synthesis of a mixture of 2-bromotoluene and 4-bromotoluene via electrophilic aromatic substitution.
Materials:
Toluene
Bromine
Iron filings (catalyst)
Dichloromethane (solvent)
Sodium bicarbonate solution (5%)
Anhydrous magnesium sulfate
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
Set up a round-bottom flask with a dropping funnel, condenser, and magnetic stirrer in a fume hood.
Add toluene and iron filings to the flask.
Slowly add bromine dissolved in dichloromethane from the dropping funnel with stirring. The reaction is exothermic and will produce HBr gas.
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to remove any remaining acid, followed by a water wash.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
The resulting product is a mixture of ortho- and para-bromotoluene, which can be separated by fractional distillation or chromatography.
Synthesis of a Nitrated Aromatic Compound: Nitration of Benzene
This protocol outlines the synthesis of nitrobenzene.
Materials:
Benzene
Concentrated nitric acid
Concentrated sulfuric acid
Ice bath
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel
Procedure:
In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
Slowly add concentrated nitric acid to the sulfuric acid with stirring, keeping the temperature below 10°C.
Slowly add benzene to the nitrating mixture from the dropping funnel, maintaining the temperature between 50-60°C.
After the addition is complete, heat the mixture to 60°C for 30 minutes.
Cool the mixture and pour it into a beaker of cold water.
Separate the nitrobenzene layer using a separatory funnel.
Wash the organic layer with water, then with 5% sodium bicarbonate solution, and finally with water again.
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.
Purification of Aromatic Compounds
Common purification techniques for both halogenated and nitrated aromatic compounds include:
Distillation: Effective for separating compounds with different boiling points.[1][23]
Recrystallization: Used for purifying solid compounds based on differences in solubility.[1][23]
Chromatography: Techniques such as column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used for separating complex mixtures and isolating pure compounds.[12]
Analytical Methods
The analysis of halogenated and nitrated aromatic compounds is crucial for monitoring their presence in environmental and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation, identification, and quantification of volatile and semi-volatile aromatic compounds.[7][26][27][28][29][30][31][32] EPA methods such as 8021B and 8091 provide standardized procedures for the analysis of halogenated and nitrated aromatics, respectively.[1][2][26][33][34]
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile and thermally labile compounds.[7][27][35] EPA method 8330B is a standard HPLC method for the analysis of nitroaromatics and nitramines.[36]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[37][38][39][40]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[37][38][39][40]
Abbreviated Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (halogenated or nitrated aromatic) for a specified incubation period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: A typical workflow for the MTT cytotoxicity assay.
Environmental Fate and Impact: Persistent Organic Pollutants
A significant concern for both halogenated and some nitrated aromatic compounds is their persistence in the environment, leading to their classification as Persistent Organic Pollutants (POPs) .[4][10][33][37]
Characteristics of POPs:
Persistence: Resistant to environmental degradation through chemical, biological, and photolytic processes.
Bioaccumulation: Accumulate in the fatty tissues of living organisms.
Long-Range Transport: Can be transported over long distances in the atmosphere and water.
Toxicity: Cause adverse effects on human health and the environment.
The high lipophilicity and low water solubility of many halogenated aromatics contribute significantly to their persistence and bioaccumulation. While some nitroaromatics can be degraded by microorganisms, many are also persistent and pose environmental risks.
Conclusion: A Framework for Informed Research
This guide has provided a comparative investigation into the multifaceted nature of halogenated and nitrated aromatic compounds. By understanding their distinct physicochemical properties, reactivity, and mechanisms of toxicity, researchers can better design experiments, interpret results, and develop safer and more effective chemical entities. The provided experimental protocols offer a practical starting point for the synthesis, purification, and analysis of these important classes of molecules. As research in drug development and environmental science continues to evolve, a fundamental understanding of the principles outlined in this guide will remain an invaluable asset to the scientific community.
References
de Oliveira, R. B., & de Lima, G. M. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1535-1565.
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 10, 2026, from [Link]
Wikipedia. (2024, October 29). Electrophilic halogenation. Retrieved March 10, 2026, from [Link]
He, Z., & Cerniglia, C. E. (1999). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 65(10), 4263–4267.
U.S. Environmental Protection Agency. (2014). Method 8021B: Aromatic and Halogenated Volatiles By Gas Chromatography Using Photoionization and/or Electrolytic Conductivity De. Retrieved March 10, 2026, from [Link]
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved March 10, 2026, from [Link]
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]
Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(15), 5564–5570.
Fu, P. P., et al. (2000). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. Retrieved March 10, 2026, from [Link]
Poland, A., & Knutson, J. C. (1982). 2,3,7,8-Tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual Review of Pharmacology and Toxicology, 22, 517-554.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 10, 2026, from [Link]
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Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334.
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Zielinska, B., & Samy, S. (2006). Analysis of nitrated polycyclic aromatic hydrocarbons. Analytical and Bioanalytical Chemistry, 386(4), 883-890.
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-ethoxy-2-nitrobenzene
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these is 4-Chloro-1-ethoxy-2-nitrobenzene (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous compounds. Among these is 4-Chloro-1-ethoxy-2-nitrobenzene (CAS No. 29604-25-9), a nitroaromatic compound whose utility in synthesis is matched by its potential hazards.[1][2][3][4] Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Chloro-1-ethoxy-2-nitrobenzene. The procedures outlined herein are designed to be a self-validating system, ensuring that every step, from waste generation to final disposal, is conducted with the highest degree of safety and accountability.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal procedure begins, a thorough understanding of the associated risks is paramount. 4-Chloro-1-ethoxy-2-nitrobenzene, like many chlorinated nitroaromatic compounds, presents a multi-faceted hazard profile. The primary risks are not only to personnel but also to the environment.[5][6] Improper disposal can lead to long-term ecological damage, particularly in aquatic ecosystems.[5][7][8]
The imperative for controlled disposal is rooted in these inherent dangers. The data below, synthesized from authoritative safety data sheets, forms the logical basis for the stringent protocols that follow.
Hazard Category
GHS Hazard Statements
Key Implications & Rationale for Caution
Acute Health Hazards
H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Direct contact can cause immediate harm. The irritant nature of the compound necessitates the use of robust Personal Protective Equipment (PPE) to prevent exposure to the skin, eyes, and respiratory system.
Chronic Health Hazards
H351: Suspected of causing cancer.[5][6] H341: Suspected of causing genetic defects.[5][6] H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7]
The potential for long-term, severe health effects underscores the need to minimize exposure at all times. All waste containing this compound must be handled as a potential carcinogen and mutagen.
Acute Toxicity
(Analogous compounds are) H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
This compound class can be highly toxic, with absorption possible through multiple routes (inhalation, ingestion, skin contact).[8] Accidental exposure requires immediate and specific first-aid measures.
Environmental Hazards
H411: Toxic to aquatic life with long lasting effects.[5][6]
Release into the environment poses a significant threat. The prohibition of sewering (drain disposal) is absolute, as standard wastewater treatment is ineffective for such compounds.[7][9][10]
Physical Hazards
Dust can form an explosive mixture with air.[5][8]
When handling the solid form, measures must be taken to prevent dust generation. Using non-sparking tools and ensuring proper grounding are critical safety steps.[1]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with a safe working environment. All handling of 4-Chloro-1-ethoxy-2-nitrobenzene, including the preparation of waste containers, must be performed within a certified chemical fume hood to manage vapors and prevent inhalation.[1][5][11]
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound and its associated waste streams.
To prevent skin contact and absorption, which can cause irritation and toxicity.[1][11]
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a face shield.[1]
To protect against splashes and dust, preventing serious eye irritation.[1][2]
Skin and Body
Flame-resistant laboratory coat.
To protect skin from accidental spills and prevent contamination of personal clothing.[1]
Respiratory Protection
Not typically required when using a fume hood. If a fume hood is not available or exposure limits may be exceeded, a full-face respirator with appropriate cartridges is mandatory.[1]
To prevent respiratory irritation and toxic effects from inhalation of dust or vapors.[1][2]
This protocol ensures that waste is segregated, contained, and labeled correctly from the moment it is generated.
Step 1: Designate a Hazardous Waste Container
Action: Select a clean, leak-proof container with a secure, tight-fitting screw cap. The container material must be compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).
Causality: Using a dedicated, compatible container prevents leaks and reactions between incompatible waste streams. Strong bases and oxidizing agents, for example, must be kept separate.[7][12]
Step 2: Segregate the Waste Stream
Action: Collect all waste containing 4-Chloro-1-ethoxy-2-nitrobenzene—including pure compound, contaminated solvents, and spill cleanup materials—in its designated container.
Causality: Do not mix this chlorinated waste with non-halogenated waste. Waste disposal facilities often use different treatment processes for halogenated compounds, and proper segregation is critical for both safety and cost-effective disposal.[13]
Step 3: Label the Container Immediately
Action: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "4-Chloro-1-ethoxy-2-nitrobenzene" and any other components.
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").[13]
The accumulation start date (the date the first drop of waste enters the container).
Causality: Proper labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory and to the environmental health and safety (EHS) professionals who will handle the container.[13][14]
Step 4: Accumulate Waste Safely
Action: Keep the waste container tightly closed at all times, except when adding waste.[1][11][12] Store the container in a designated satellite accumulation area (SAA) within the lab, which should be at or near the point of generation. The SAA must be under the control of the laboratory personnel.
Causality: Keeping containers closed prevents the release of vapors and protects the lab atmosphere. Storing in a designated SAA ensures the waste is managed safely and does not get misplaced.
Step 5: Manage Container Volume
Action: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity.
Causality: Leaving headspace allows for vapor expansion, preventing a potential buildup of pressure that could compromise the container.
Emergency Procedures: Spill and Exposure Management
A robust disposal plan must include clear instructions for managing accidents.
4.1. Spill Cleanup
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[1]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don PPE: Wear the full PPE suite as described in Section 2.
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust formation.[5][11][12] If appropriate, moisten the solid first to prevent dusting.[8]
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[5][7]
Decontaminate: Clean the spill area thoroughly with soap and water.
4.2. First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][11]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][11]
Final Disposal Pathway: From Laboratory to Neutralization
Once the waste container is full (or has reached the regulatory accumulation time limit), the final disposal process is initiated. This process must be handled by trained EHS professionals or a licensed hazardous waste contractor. Never attempt to dispose of this chemical through standard trash or drains.[1][10][14]
The workflow below illustrates the compliant disposal pathway for 4-Chloro-1-ethoxy-2-nitrobenzene waste.
Caption: Compliant disposal workflow for 4-Chloro-1-ethoxy-2-nitrobenzene.
The most common and environmentally sound method for destroying chlorinated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[12] This process ensures the complete destruction of the hazardous compound and neutralizes harmful combustion byproducts like nitrogen oxides and hydrogen chloride gas.[7][8]
Conclusion
The responsible management of hazardous chemicals like 4-Chloro-1-ethoxy-2-nitrobenzene is a defining characteristic of a safe and professional research environment. By understanding the inherent risks and meticulously following a validated disposal protocol, we protect ourselves, our colleagues, and the environment. This commitment to safety and compliance is integral to the pursuit of scientific excellence.
References
Safety Data Sheet - 1-Chloro-4-nitrobenzene. Avocado Research Chemicals Ltd. [Link]
Safety Data Sheet - 2-Chloro-4-nitrotoluene. Alfa Aesar. [Link]
ICSC 0846 - 1-CHLORO-4-NITROBENZENE. ILO and WHO. [Link]
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
Chemical Incompatibility Table. University of California, Riverside. [Link]
Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office. [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP. [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
USEPA Final Hazardous Waste Pharmaceutical Rule. Montrose Environmental Group. [Link]
Management Of Hazardous Waste Pharmaceuticals. NYSDEC - Department of Environmental Conservation. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1-ethoxy-2-nitrobenzene
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Chloro-1-ethoxy-2-nitrobenzene. The information herein is designed to build a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Chloro-1-ethoxy-2-nitrobenzene. The information herein is designed to build a deep, trustworthy foundation for laboratory safety by explaining not just the "what" but the "why" behind each procedural step, ensuring a self-validating system of safety and compliance.
Understanding the Hazard: Why This Compound Demands Respect
4-Chloro-1-ethoxy-2-nitrobenzene is an aromatic nitro compound, a class of chemicals that requires careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dictates the stringent protective measures we must employ. The primary risks are associated with skin, eye, and respiratory irritation.[1][2] Understanding these hazards is the first step in mitigating risk.
Hazard Classification
GHS Hazard Statement
Implication for Handling
Skin Irritation (Category 2)
H315: Causes skin irritation
Direct contact can cause redness, inflammation, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and body protection.[1][2]
Eye Irritation (Category 2)
H319: Causes serious eye irritation
Splashes or contact with airborne particles can cause significant, potentially damaging, eye irritation. This makes chemical safety goggles a non-negotiable requirement.[1][2]
Specific Target Organ Toxicity
H335: May cause respiratory irritation
Inhalation of dust or vapors can irritate the respiratory tract. This underscores the critical need for primary engineering controls like a chemical fume hood.[1][2]
This data is synthesized from available Safety Data Sheets (SDS) for 4-Chloro-2-ethoxy-1-nitrobenzene.[1][2]
Core Protective Measures: A Multi-Layered Defense
The foundation of safety when handling this compound is a combination of engineering controls and personal protective equipment (PPE). The following protocols are designed to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Primary Engineering Control: The Chemical Fume Hood
All operations involving 4-Chloro-1-ethoxy-2-nitrobenzene, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[3] This is the most critical barrier, as it captures dust and vapors at the source, preventing inhalation and minimizing contamination of the general laboratory environment.[3][4]
Hand Protection: Selecting the Right Glove
Given the H315 (Causes skin irritation) classification, choosing the correct gloves is paramount. Aromatic nitro compounds can degrade or permeate improper glove materials.[5]
For Incidental Contact (e.g., handling sealed containers, weighing):
Recommended: Nitrile gloves. They offer good resistance to nitro compounds for short-duration tasks.[3]
Protocol: Always inspect gloves for holes or tears before use. After handling the chemical, remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water afterward.[6]
For Prolonged Contact or Immersion Potential (e.g., cleaning glassware, managing spills):
Recommended: Butyl rubber gloves. These provide excellent chemical resistance for extended handling of aromatic and nitro compounds.[3][7]
Protocol: For high-risk tasks, consider double-gloving (e.g., a nitrile glove under a butyl rubber glove) for added protection. If a glove is contaminated, it must be replaced immediately.[2]
Eye and Face Protection
To protect against splashes and airborne particles, as mandated by the H319 (Causes serious eye irritation) classification, the following must be worn:
Mandatory: Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to safety goggles.[3]
Body and Foot Protection
Lab Coat: A flame-resistant lab coat is required to protect against incidental skin contact and to keep personal clothing from becoming contaminated.[1][8]
Full-Body Protection: For large-scale operations or during spill cleanup, a chemical-resistant apron or full-body protective clothing may be necessary.[3]
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[3]
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection by using a fume hood.[3] However, in the event of engineering control failure or during a large spill response:
Required: A NIOSH-approved respirator with organic vapor cartridges is necessary.[3][8] If the compound is in solid/powder form, a particulate filter may also be required. All personnel who may need to use a respirator must be properly fit-tested and trained.
Operational Plan: From Benchtop to Disposal
A robust safety plan extends beyond PPE. It encompasses every step of the chemical's lifecycle in the lab.
Step-by-Step Handling Procedure
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[3] Designate a specific area within the fume hood for the procedure.
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally, gloves.
Handling: Conduct all manipulations within the fume hood. Keep the container tightly closed when not in use.
Post-Handling: After the procedure, wipe down the work area in the fume hood with an appropriate decontaminant.
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
Hygiene: Wash hands thoroughly with soap and water.[6] Do not eat, drink, or smoke in laboratory areas.[3][4]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow based on the experimental task.
Emergency and Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
Ventilate: Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation cautiously.
Assess & Protect: Don the appropriate PPE for spill cleanup, which may include respiratory protection and heavy-duty gloves (e.g., Butyl rubber).[7]
Contain: Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill. Do not use combustible materials like sawdust.[9]
Collect: Carefully sweep or shovel the absorbed material into a labeled, appropriate container for hazardous waste disposal.[4]
Decontaminate: Clean the affected area thoroughly.
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
As a halogenated aromatic nitro compound, 4-Chloro-1-ethoxy-2-nitrobenzene waste must be handled with care.
Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.
Container: Use a chemically resistant, sealable container (e.g., glass or high-density polyethylene).[10]
Labeling: The hazardous waste label must include the full chemical name and associated hazards.[10]
Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.[10]
Disposal: Arrange for pickup and disposal through your institution's EHS department. The standard disposal method is high-temperature incineration by a licensed hazardous waste contractor.[10] Never dispose of this chemical down the drain.[11]
References
Safety Data Sheet: Nitrobenzene - Carl ROTH.
Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene - Benchchem.
Nitrobenzene - HAZARD SUMMARY, New Jersey Department of Health.
Nitrobenzene MSDS, Sciencelab.com (via Scribd).
4-CHLORO-2-ETHOXY-1-NITROBENZENE SDS - ECHEMI.
Dräger Gas Detectors & PPE for Nitrobenzene.
4-CHLORO-2-ETHOXY-1-NITROBENZENE Wiki - Guidechem.